molecular formula C12H17N5O4 B15584445 N6,N6-Dimethyl-xylo-adenosine

N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B15584445
M. Wt: 295.29 g/mol
InChI Key: WVGPGNPCZPYCLK-IQEPQDSISA-N
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Description

N6,N6-Dimethyl-xylo-adenosine is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1

InChI Key

WVGPGNPCZPYCLK-IQEPQDSISA-N

Origin of Product

United States

Foundational & Exploratory

N6,N6-Dimethyl-xylo-adenosine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of N6,N6-Dimethyl-xylo-adenosine, an analog of the endogenous nucleoside adenosine (B11128). Due to the limited availability of data for this specific xylofuranosyl isomer, information from related compounds, particularly N6,N6-dimethyladenosine (the ribofuranosyl isomer), is included for comparative purposes where relevant. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Core Chemical Properties

This compound is a modified nucleoside characterized by a dimethylated amine at the N6 position of the adenine (B156593) base and a xylose sugar moiety. These modifications influence its chemical characteristics and biological activity.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₅O₄[1][2]
Molecular Weight 295.29 g/mol [2]
CAS Number 669055-52-1[1]
Appearance Solid (predicted)
Purity ≥95.0%[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of N6-substituted adenosine analogs and analytical techniques for similar compounds can be adapted.

General Synthesis of N6-Substituted Adenosine Analogs

A common approach for the synthesis of N6-substituted adenosines involves the regioselective alkylation of a protected adenosine derivative.

Workflow for Synthesis:

A Protection of Ribose Hydroxyls B Activation of N6 Position A->B C Alkylation with Dimethylamine (B145610) B->C D Deprotection C->D E Purification D->E

Caption: Generalized workflow for the synthesis of N6-substituted adenosine analogs.

Methodology:

  • Protection: The hydroxyl groups of the xylose moiety are protected, often using acetyl or other suitable protecting groups, to prevent side reactions.

  • Activation: The N6 position of the adenine ring is made more susceptible to nucleophilic attack.

  • Alkylation: The protected intermediate is reacted with dimethylamine under basic conditions to introduce the N6,N6-dimethyl group.

  • Deprotection: The protecting groups on the xylose moiety are removed to yield the final product.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain this compound of high purity.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic methods.

Workflow for Analysis:

cluster_1 Chromatographic Analysis A Mass Spectrometry (MS) D High-Performance Liquid Chromatography (HPLC) A->D Purity & Identity B Nuclear Magnetic Resonance (NMR) B->D Structural Elucidation C Infrared (IR) Spectroscopy C->D Functional Groups

Caption: Standard analytical workflow for the characterization of nucleoside analogs.

Methodologies:

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. While specific data for the xylo- anomer is unavailable, mass spectrometry data for N6,N6-dimethyladenosine (the ribose anomer) is well-documented[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous structural elucidation of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the synthesized compound.

Biological Activity and Signaling Pathways

This compound is described as an adenosine analog and an adenosine receptor agonist[1]. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are widely expressed and involved in numerous physiological processes. There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The specific interactions of this compound with these receptor subtypes have not been fully characterized.

As an adenosine analog, it is postulated to exert its biological effects by modulating adenosine receptor-mediated signaling pathways. The activation of these receptors can lead to a variety of downstream cellular responses, including smooth muscle vasodilation and inhibition of cancer progression[5].

Putative Signaling Pathway of Adenosine Receptor Agonists

The following diagram illustrates the general signaling cascade initiated by the activation of adenosine receptors, which is the putative mechanism of action for this compound.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist N6,N6-Dimethyl- xylo-adenosine receptor Adenosine Receptor (GPCR) agonist->receptor Binding & Activation g_protein G Protein receptor->g_protein Coupling effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response

Caption: Putative signaling pathway for this compound via adenosine receptors.

Pathway Description:

  • Binding and Activation: this compound, acting as an agonist, binds to an adenosine receptor on the cell surface.

  • G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular G protein.

  • Effector Modulation: The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase.

  • Second Messenger Production: The change in effector enzyme activity alters the intracellular concentration of second messengers, like cyclic AMP (cAMP).

  • Cellular Response: The fluctuation in second messenger levels triggers a cascade of downstream signaling events, ultimately leading to a specific cellular response.

Conclusion

This compound is a modified nucleoside with potential for further investigation in various therapeutic areas. While specific experimental data for this compound is limited, its classification as an adenosine analog provides a strong rationale for exploring its interactions with adenosine receptors and its potential to modulate associated signaling pathways. This guide summarizes the currently available information and provides a framework for future research into the chemical and biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Biological Activity of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of N6,N6-Dimethyl-xylo-adenosine. Due to the limited availability of specific research on this particular nucleoside analog, this document also includes detailed information on the closely related compound, N6,N6-Dimethyladenosine, to provide a comparative framework. The guide covers known biological roles, quantitative activity data where available, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a synthetic adenosine (B11128) analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. Like many nucleoside analogs, it is investigated for its potential therapeutic applications. General supplier information suggests it acts as an adenosine receptor agonist and may be useful in studying cardiovascular and central nervous system dysfunctions; however, specific data from peer-reviewed studies are scarce.

Chemical Structure:

  • IUPAC Name: (2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

  • Molecular Formula: C₁₂H₁₇N₅O₄

  • CAS Number: 669055-52-1

Biological Activity of this compound

Direct experimental evidence detailing the biological activity of this compound is limited in publicly available literature. It is broadly classified as an adenosine analog, a class of compounds known to act as smooth muscle vasodilators and to possess potential anti-cancer properties.

Comparative Analysis: The Biological Activity of N6,N6-Dimethyladenosine

Given the limited data on this compound, we present findings on the structurally similar N6,N6-Dimethyladenosine, which features a ribose sugar. It is crucial to note that the difference in the sugar moiety (xylose vs. ribose) can significantly impact biological activity.

N6,N6-Dimethyladenosine is a naturally occurring modified ribonucleoside found in tRNA and rRNA. It has been identified as an endogenous ligand for the A3 adenosine receptor and an inhibitor of the AKT signaling pathway, with demonstrated antitumor effects[1][2].

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of N6,N6-Dimethyladenosine .

Assay Cell Line Parameter Value Reference
AKT Signaling InhibitionNon-small cell lung cancer cell linesConcentration for S473 phosphorylation attenuation1 and 10 µM[2]
Quantification in tRNAMycobacterium bovis BCGAmount per µg of tRNA0.88 pmolChan, C.T.Y., et al. (2011)
Experimental Protocols

3.2.1. Purification of N6,N6-Dimethyladenosine from a Marine-Derived Fungus

This protocol describes the purification of a fraction enriched in N6,N6-Dimethyladenosine from a crude extract for biological testing[2].

Workflow for N6,N6-Dimethyladenosine Purification

A Crude Extract (11.4 g) B Reverse Phase Chromatography (C18) Stepwise Gradient (20-100% MeOH/H₂O) A->B C Biologically Active Fraction (F5, 91.4 mg) B->C D Automated Reversed Phase Chromatography (ISCO, RediSep Rf Gold 30g C18) Gradient (10-100% MeOH:H₂O over 25 min) C->D E Collection of 30 Fractions (F5-I1 to F5-I30) D->E F Combine Fractions based on LC-MS Profile Similarity E->F G Five Enriched Fractions (F5-I1, F5-I3, F5-I5, F5-I7, F5-I9) F->G

Caption: Purification workflow for N6,N6-Dimethyladenosine.

Methodology:

  • Initial Fractionation: 11.4 grams of crude extract was separated into nine fractions using reverse phase chromatography (C18) with a stepwise gradient of methanol (B129727) in water (20% to 100%).

  • Identification of Active Fraction: The biologically active fraction (F5, 91.4 milligrams) was identified for further purification.

  • Secondary Purification: Fraction F5 was further purified using an automated reversed-phase chromatography system (ISCO, RediSep Rf Gold 30 g C18) with a flow rate of 35 mL/min. A gradient solvent system from 10% to 100% methanol in water over 25 minutes was used.

  • Fraction Collection and Pooling: Thirty fractions (F5-I1 to F5-I30) were collected. These fractions were then combined into five final fractions based on the similarity of their LC-MS profiles.

3.2.2. In-Cell Western Blot for AKT Phosphorylation

This protocol was used to assess the inhibitory effect of N6,N6-Dimethyladenosine on AKT signaling in non-small cell lung cancer cell lines[2].

Experimental Workflow for In-Cell Western Blot

A Seed Non-Small Cell Lung Cancer Cells B Treat with N6,N6-Dimethyladenosine (1 and 10 µM) A->B C Fix and Permeabilize Cells B->C D Incubate with Primary Antibodies (e.g., anti-phospho-AKT S473) C->D E Incubate with Fluorescently Labeled Secondary Antibodies D->E F Image and Quantify Fluorescence E->F G Analyze Attenuation of AKT Phosphorylation F->G

Caption: In-Cell Western Blot Workflow.

Methodology:

  • Cell Seeding: Plate five different non-small cell lung cancer cell lines in appropriate multi-well plates.

  • Compound Treatment: Treat the cells with N6,N6-Dimethyladenosine at concentrations of 1 µM and 10 µM.

  • Fixation and Permeabilization: After the desired incubation time, fix and permeabilize the cells to allow antibody entry.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of AKT at serine 473.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging and Analysis: Image the plates using a suitable fluorescence imager and quantify the fluorescence intensity to determine the level of AKT phosphorylation relative to controls.

Putative Signaling Pathways for this compound

As an adenosine receptor agonist, this compound is expected to modulate signaling pathways downstream of adenosine receptors. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs)[3]. The specific receptor subtype(s) that this compound interacts with and its binding affinity are yet to be determined.

General Adenosine Receptor Signaling

Activation of adenosine receptors initiates distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels[3].

Generalized Adenosine Receptor Signaling Pathways

cluster_A1A3 A1 and A3 Receptor Signaling cluster_A2A2B A2A and A2B Receptor Signaling A1A3 A1 / A3 Receptor Gi Gi/o Protein A1A3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A2B A2A / A2B Receptor Gs Gs Protein A2A2B->Gs Agonist AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc

Caption: Canonical Adenosine Receptor Signaling Pathways.

AKT Signaling Pathway Inhibition by N6,N6-Dimethyladenosine

N6,N6-Dimethyladenosine has been shown to inhibit the AKT signaling pathway[1][2]. This pathway is a critical regulator of cell survival, proliferation, and metabolism. The precise mechanism of inhibition by N6,N6-Dimethyladenosine is not fully elucidated but results in the attenuation of AKT phosphorylation at serine 473.

Hypothesized AKT Pathway Inhibition

N6N6 N6,N6-Dimethyladenosine pAKT p-AKT (S473) N6N6->pAKT Inhibits Phosphorylation Upstream Upstream Signaling (e.g., Growth Factors, A3 Receptor?) PI3K PI3K Upstream->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Activates

Caption: AKT Signaling Inhibition by N6,N6-Dimethyladenosine.

Conclusion and Future Directions

This compound is an understudied adenosine analog with potential therapeutic relevance. The current body of literature lacks specific data on its biological activity. Further research is required to:

  • Determine its binding affinities for the different adenosine receptor subtypes.

  • Elucidate the specific signaling pathways it modulates.

  • Conduct in vitro and in vivo studies to evaluate its efficacy in models of cardiovascular, neurological, and neoplastic diseases.

The information provided on the related compound, N6,N6-Dimethyladenosine, offers a valuable starting point for hypothesis-driven research into the biological functions of this compound.

References

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to an Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available scientific literature. The following guide is based on the known pharmacology of adenosine (B11128) receptors, the biological activities of its close structural analog, N6,N6-Dimethyladenosine, and general principles of signal transduction. The proposed mechanisms and experimental protocols should be considered as a foundational framework for investigation.

Introduction

This compound is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. Adenosine analogs are a class of compounds with significant therapeutic potential, acting on various physiological processes through their interaction with adenosine receptors.[1] Given its structural similarity to other N6-substituted adenosines, it is hypothesized that this compound functions as an adenosine receptor modulator. Furthermore, its close analog, N6,N6-Dimethyladenosine (with a ribose sugar), has been identified as an endogenous ligand for the A3 adenosine receptor and a potent inhibitor of the AKT signaling pathway, suggesting potential anti-inflammatory and anti-cancer properties.[2][3] This guide synthesizes the available information to propose a likely mechanism of action for this compound and provides detailed, generalized experimental protocols for its characterization.

Proposed Mechanism of Action

The mechanism of action for this compound is likely twofold, primarily involving the modulation of adenosine receptors and the inhibition of the PI3K/AKT signaling pathway.

Interaction with Adenosine Receptors

It is postulated that this compound acts as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). These are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[4] Based on data from its ribose counterpart, N6,N6-Dimethyladenosine, the A3 adenosine receptor is a prime candidate for interaction.[2][5]

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins.[4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] A reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[4]

  • A2A and A2B Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent PKA activation.[4]

  • Gq Coupling: The A3 receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[6] PLC activation leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[7]

The xylose sugar moiety may influence the binding affinity and selectivity of this compound for the different receptor subtypes compared to its ribose analog.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. N6,N6-Dimethyladenosine has been shown to robustly inhibit AKT signaling in various cancer cell lines.[3] It is plausible that this compound shares this activity.

Inhibition of AKT can occur through various mechanisms, including direct inhibition of the kinase or by modulating upstream regulators. A reduction in AKT activity can lead to decreased phosphorylation of its downstream targets, ultimately promoting apoptosis and inhibiting cell proliferation.[8]

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound, assuming it acts as an A3 adenosine receptor agonist and an AKT inhibitor.

Adenosine_A3_Signaling cluster_membrane Plasma Membrane cluster_gi Gi Protein cluster_gq Gq Protein A3R A3 Receptor Gi_alpha αi A3R->Gi_alpha Activates Gq_alpha αq A3R->Gq_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi_alpha->AC Inhibits Gi_betagamma βγ Gq_alpha->PLC Activates Gq_betagamma βγ PKA PKA cAMP->PKA Activates Response_cAMP Cellular Response (Decreased) PKA->Response_cAMP Leads to Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Response_PLC Cellular Response (Ca²⁺ Mobilization) PKC->Response_PLC Leads to Ca->PKC Activates Ligand N6,N6-Dimethyl- xylo-adenosine Ligand->A3R

Caption: Inferred A3 Adenosine Receptor Signaling Pathway.

AKT_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Targets (e.g., Bad, GSK3β) AKT->Downstream Phosphorylates Response Inhibition of Apoptosis Cell Proliferation Downstream->Response Leads to Ligand Growth Factor Ligand->RTK Inhibitor N6,N6-Dimethyl- xylo-adenosine Inhibitor->AKT Inhibits

Caption: Hypothesized Inhibition of the PI3K/AKT Signaling Pathway.

Quantitative Data Summary

As of the date of this document, no specific quantitative data (e.g., Ki, IC50, EC50) for this compound at adenosine receptors or its inhibitory effect on AKT has been found in the public domain. The table below is provided as a template for organizing future experimental findings.

Parameter A1 Receptor A2A Receptor A2B Receptor A3 Receptor AKT Kinase Reference
Binding Affinity (Ki, nM) Data not availableData not availableData not availableData not availableN/A
Functional Potency (EC50, nM) Data not availableData not availableData not availableData not availableN/A
Inhibitory Concentration (IC50, µM) N/AN/AN/AN/AData not available

Experimental Protocols

The following are detailed, generalized protocols for characterizing the activity of this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the four adenosine receptor subtypes.

5.1.1 Materials

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)

    • A2A: [3H]CGS 21680

    • A3: [125I]I-AB-MECA

  • Non-specific binding control: Theophylline or NECA (5'-N-ethylcarboxamidoadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

5.1.2 Procedure

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM NECA).

    • 50 µL of the this compound dilution or buffer.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (protein concentration to be optimized, typically 20-50 µ g/well ).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

5.1.3 Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prep Prepare Reagents (Membranes, Buffers, Ligands) Dilute Create Serial Dilutions of This compound Prep->Dilute Plate Plate Reagents in 96-well Plate (Buffer, Compound, Radioligand, Membranes) Dilute->Plate Incubate Incubate at 25°C for 60-90 min Plate->Incubate Filter Rapid Filtration through GF/B Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze

Caption: Generalized Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels to determine its functional activity (agonist or antagonist) at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors.

5.2.1 Materials

  • CHO or HEK293 cells stably expressing the adenosine receptor of interest.

  • Cell culture medium.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well white plates.

  • Plate reader compatible with the detection kit.

5.2.2 Procedure

  • Seed the cells in the appropriate microplate and culture overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Add stimulation buffer to the cells and pre-incubate for 30 minutes at room temperature.

  • For Gs-coupled receptors (A2A, A2B):

    • Add serial dilutions of this compound.

    • Incubate for 30-60 minutes at room temperature.

  • For Gi-coupled receptors (A1, A3):

    • Add serial dilutions of this compound.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline control) to stimulate cAMP production.

    • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

5.2.3 Data Analysis

  • Convert the raw signal to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log concentration of this compound.

  • For Gs-coupled receptors, an increase in cAMP indicates agonism. Calculate the EC50.

  • For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level indicates agonism. Calculate the EC50 (or IC50 of the forskolin response).

AKT Kinase Activity Assay

This protocol is to determine the inhibitory effect of this compound on AKT activity in a relevant cell line (e.g., a cancer cell line with active AKT signaling).

5.3.1 Materials

  • Selected cell line (e.g., PC-3, A549).

  • Cell culture medium with and without serum.

  • Growth factor (e.g., IGF-1 or EGF) to stimulate the AKT pathway.

  • Kinase Extraction Buffer.

  • AKT-specific antibody for immunoprecipitation.

  • Protein A/G Sepharose beads.

  • Kinase Assay Buffer.

  • GSK-3α protein (as an AKT substrate).

  • ATP (including [γ-32P]-ATP or for use with phospho-specific antibodies).

  • SDS-PAGE equipment and Western blot reagents.

  • Phospho-GSK-3α specific antibody.

5.3.2 Procedure

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 3-4 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lyse the cells in ice-cold Kinase Extraction Buffer.

  • Clarify the lysate by centrifugation and determine the protein concentration.

  • Immunoprecipitate AKT from the cell lysates using an AKT-specific antibody and Protein A/G beads.

  • Wash the immunoprecipitated beads to remove non-specific proteins.

  • Perform the kinase reaction by incubating the beads with Kinase Assay Buffer containing GSK-3α substrate and ATP.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analyze the phosphorylation of GSK-3α by Western blotting using a phospho-GSK-3α specific antibody.

5.3.3 Data Analysis

  • Quantify the band intensity of phosphorylated GSK-3α.

  • Plot the percentage of AKT activity (relative to the stimulated control) against the log concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is an intriguing adenosine analog with a therapeutic potential that warrants further investigation. Based on the activity of its close structural analog, it is hypothesized to act as an A3 adenosine receptor agonist and an inhibitor of the AKT signaling pathway. This dual mechanism could be beneficial in the context of cancer and inflammatory diseases. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the precise mechanism of action, binding affinities, and functional potencies of this compound. Such studies are crucial for advancing our understanding of its pharmacological profile and for its potential development as a therapeutic agent.

References

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to a Synthetic Adenosine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper situates the compound within the broader context of adenosine analog research, details its known biological functions, provides exemplar experimental protocols for its characterization, and presents key data in a structured format.

Introduction and Historical Context

This compound, identified by the CAS number 669055-52-1, is a modified purine (B94841) nucleoside that belongs to the class of adenosine analogs. Research into adenosine analogs has been a fertile ground for drug discovery, yielding compounds with a wide range of biological activities. These activities stem from their ability to interact with crucial cellular machinery, including adenosine receptors and enzymes involved in nucleic acid metabolism.

The synthesis of N6-substituted adenosines is a well-established area of medicinal chemistry. These modifications are known to significantly influence the affinity and selectivity of the analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). The xylofuranosyl sugar moiety, a stereoisomer of ribose, further modifies the compound's conformational properties, which can impact its interaction with target proteins. While the original synthesis of this compound is not prominently cited, its structure suggests a synthetic pathway involving the coupling of a protected xylofuranose (B8766934) derivative with N6,N6-dimethyladenine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 669055-52-1
Molecular Formula C₁₂H₁₇N₅O₄
Molecular Weight 295.29 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Synonyms 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine

Biological Activity and Mechanism of Action

This compound is primarily characterized as an adenosine receptor agonist. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in a vast array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The activation of these receptors by agonists like this compound can trigger various downstream signaling cascades.

The specific receptor subtype selectivity and potency of this compound are not extensively published. However, based on the general activities of N6-substituted adenosine analogs, it is hypothesized to interact with one or more of the adenosine receptor subtypes. The downstream effects of this interaction would depend on the receptor subtype and the cell type being studied. For instance, activation of A1 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase and increases cAMP.

Potential Signaling Pathways

The diagram below illustrates a generalized signaling pathway for adenosine receptor activation, which is the presumed mechanism of action for this compound.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6_N6_Dimethyl_xylo_adenosine N6,N6-Dimethyl- xylo-adenosine AR Adenosine Receptor (A1, A2A, A2B, or A3) N6_N6_Dimethyl_xylo_adenosine->AR Binds G_Protein G Protein (Gi/s) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare cell membranes expressing the target adenosine receptor Start->Prepare_Membranes Incubate Incubate membranes with a known radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Measure Measure radioactivity of the filter-bound membranes using liquid scintillation counting Separate->Measure Analyze Analyze data using non-linear regression to determine IC50 and calculate Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 669055-52-1

Molecular Formula: C₁₂H₁₇N₅O₄

Molecular Weight: 295.29 g/mol

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1][2] Based on its structural similarity to adenosine and related compounds, it is classified as a nucleoside analog and is presumed to act as an adenosine receptor agonist.[1][3] While it is commercially available for research purposes, there is a notable scarcity of published scientific literature providing specific experimental data, quantitative analysis, or detailed protocols for this particular compound.[2][4] This guide provides a comprehensive overview of the available information and outlines established experimental frameworks for characterizing novel adenosine receptor ligands, which can be adapted for the study of this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

PropertyValueSource
CAS Number669055-52-1[1]
Molecular FormulaC₁₂H₁₇N₅O₄[1]
Molecular Weight295.29[5]
Purity≥95% (typical for commercial products)[1]
Synonyms9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine, (1R)-1-(6-dimethylamino-purin-9-yl)-D-1,4-anhydro-xylitol[1]
ApplicationFor research use only[1]

Biological Context: Adenosine Receptors and Signaling

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are integral in various signaling pathways and are considered important therapeutic targets for a range of conditions, including cardiovascular, inflammatory, and neurological disorders.

The primary signaling mechanism of adenosine receptors involves the modulation of adenylyl cyclase activity, which in turn alters the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • A₁ and A₃ Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

  • A₂ₐ and A₂ₑ Receptors: Generally couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The potential of this compound as a research tool lies in its presumed ability to interact with these receptors and modulate their downstream signaling pathways.

Hypothesized Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by an adenosine receptor agonist. Given the lack of specific data for this compound, this represents a putative mechanism of action.

cluster_membrane Cell Membrane AR Adenosine Receptor (A1/A3 or A2A/A2B) G_protein G Protein (Gi/o or Gs) AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Modulates (+/-) Ligand N6,N6-Dimethyl- xylo-adenosine Ligand->AR Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Initiates

Caption: Putative signaling pathway of this compound.

Experimental Protocols for Characterization

Due to the absence of specific published protocols for this compound, the following sections detail generalized, yet comprehensive, experimental procedures commonly employed for the characterization of novel adenosine receptor ligands. These protocols can serve as a foundational framework for researchers.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity of this compound for each adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃).

Materials:

  • Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing a human adenosine receptor subtype.

  • Radioligands (specific to each receptor subtype, e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).

  • This compound.

  • Non-selective antagonist for determining non-specific binding (e.g., theophylline).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Adenosine deaminase (ADA) to eliminate endogenous adenosine.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the assay buffer, the test compound (or vehicle for total binding, or a non-selective antagonist for non-specific binding), the radioligand at a concentration near its dissociation constant (Kd), and the cell membranes.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compound C Combine test compound and reaction mix in 96-well plate A->C B Prepare reaction mix: - Assay buffer - Radioligand - Cell membranes B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound and free radioligand D->E F Add scintillation cocktail and quantify radioactivity E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: cAMP Functional Assay

This assay measures the ability of a compound to modulate adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.

Objective: To determine if this compound acts as an agonist or antagonist at adenosine receptors and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).

Materials:

  • Whole cells (e.g., HEK293, CHO) stably expressing a human adenosine receptor subtype.

  • This compound.

  • A known adenosine receptor agonist (for antagonist testing).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Wash the cells and pre-incubate them with a phosphodiesterase inhibitor.

  • For agonist testing: Add serial dilutions of this compound to the cells.

  • For antagonist testing: Add serial dilutions of this compound followed by a fixed concentration of a known agonist.

  • Incubate for a specified time at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

A Seed cells in 96-well plate B Pre-incubate with phosphodiesterase inhibitor A->B C Add test compound (agonist or antagonist) B->C D Incubate C->D E Lyse cells D->E F Quantify cAMP E->F G Generate dose-response curve and calculate EC50/IC50 F->G

Caption: Workflow for a cAMP functional assay.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following tables are presented as templates to guide researchers in organizing their experimental findings. The values provided are for illustrative purposes only and are based on typical data for known adenosine receptor agonists.

Table 1: Hypothetical Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)
A₁[Experimental Value]
A₂ₐ[Experimental Value]
A₂ₑ[Experimental Value]
A₃[Experimental Value]

Table 2: Hypothetical Functional Potencies (EC₅₀) of this compound in cAMP Assays

Receptor SubtypeFunctional ResponseEC₅₀ (nM)
A₁cAMP Inhibition[Experimental Value]
A₂ₐcAMP Stimulation[Experimental Value]
A₂ₑcAMP Stimulation[Experimental Value]
A₃cAMP Inhibition[Experimental Value]

Conclusion

This compound is an under-characterized adenosine analog with potential as a pharmacological tool for studying adenosine receptor signaling. The current lack of published data necessitates a systematic investigation of its biological activity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to characterize the binding affinity and functional potency of this compound, thereby elucidating its mechanism of action and potential therapeutic applications. Researchers are encouraged to adapt these established methodologies to generate the foundational data required to advance the understanding of this compound.

References

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical properties and the well-documented biological activities of structurally related adenosine (B11128) analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. As a modified nucleoside, it holds potential as a pharmacological tool to probe adenosine receptor signaling and as a candidate for therapeutic development. Adenosine analogs are known to play crucial roles in various physiological processes, acting as smooth muscle vasodilators and, in some cases, inhibiting cancer progression.[1] This document provides a technical overview of this compound, its physicochemical properties, hypothesized biological activities based on related compounds, and detailed experimental protocols for its characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C12H17N5O4BOC Sciences[2]
Molecular Weight 295.29 g/mol CD BioGlyco[3]
CAS Number 669055-52-1BOC Sciences[2]
Synonyms 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine; (1R)-1-(6-dimethylamino-purin-9-yl)-D-1,4-anhydro-xylitolBOC Sciences[2]
Purity ≥95% (commercially available)BOC Sciences[2]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, DMF, and water (predicted)N/A

Hypothesized Biological Activity and Signaling Pathways

Given its structural similarity to other adenosine analogs, this compound is predicted to function as an adenosine receptor agonist.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[4] The activation of these receptors initiates distinct downstream signaling cascades.

Furthermore, the related compound N6,N6-Dimethyladenosine (with a ribose sugar) has been identified as a potent inhibitor of the AKT signaling pathway in non-small cell lung cancer cell lines.[5] It is plausible that this compound could exhibit similar activity.

Adenosine Receptor Signaling

The activation of adenosine receptors modulates the activity of adenylyl cyclase (AC), which in turn regulates intracellular cyclic AMP (cAMP) levels.

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7]

  • A2A and A2B Receptors: These receptors are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6][7]

All four receptor subtypes can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK.[6][7]

Adenosine_Receptor_Signaling Hypothesized Adenosine Receptor Signaling for this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1 / A3 Receptor Gi Gi/o A1R->Gi activates MAPK MAPK Pathway (ERK, p38, JNK) A1R->MAPK A2R A2A / A2B Receptor Gs Gs A2R->Gs activates A2R->MAPK AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ligand N6,N6-Dimethyl- xylo-adenosine Ligand->A1R binds Ligand->A2R binds Gi->AC inhibits Response_Down Cellular Response (e.g., Ion channel modulation) Gi->Response_Down Gs->AC stimulates PKA PKA cAMP->PKA activates Response_Up Cellular Response (e.g., Gene expression) PKA->Response_Up MAPK->Response_Up

Caption: Hypothesized signaling of this compound via adenosine receptors.

Potential AKT Pathway Inhibition

Based on the activity of N6,N6-Dimethyladenosine, the xylo-analog may also inhibit the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.

AKT_Inhibition_Pathway Hypothesized AKT Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PDK1->AKT phosphorylates Downstream Downstream Targets (mTOR, GSK3β, etc.) AKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand N6,N6-Dimethyl- xylo-adenosine Ligand->AKT inhibits

Caption: Hypothesized inhibition of the AKT signaling pathway.

Experimental Protocols

To characterize the pharmacological profile of this compound, a series of standard assays for GPCR ligands should be employed.

Synthesis of this compound

A general method for synthesizing N6-substituted adenosines involves the alkylation of a protected adenosine precursor.

Objective: To synthesize this compound. Principle: This protocol is adapted from methods for synthesizing N6-substituted adenosines. It involves the protection of the hydroxyl groups of xylo-adenosine, followed by alkylation at the N6 position and subsequent deprotection.

Materials:

Procedure:

  • Protection: Dissolve xylo-adenosine in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir overnight at room temperature to protect the 2', 3', and 5' hydroxyl groups, forming 2',3',5'-tri-O-acetyl-xylo-adenosine.

  • Purification: Remove the solvent under reduced pressure and purify the acetylated product by silica gel chromatography.

  • Alkylation: Dissolve the purified 2',3',5'-tri-O-acetyl-xylo-adenosine in DMF. Add potassium carbonate and an excess of methyl iodide. Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove inorganic salts and evaporate the solvent.

  • Deprotection: Dissolve the crude product in saturated methanolic ammonia and stir at room temperature for 6-12 hours to remove the acetyl protecting groups.

  • Final Purification: Evaporate the solvent and purify the final product, this compound, by silica gel chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using NMR (1H, 13C) and mass spectrometry.

Adenosine Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3). Principle: A competitive radioligand binding assay is used. The ability of the test compound to displace a known high-affinity radioligand from the receptor is measured.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing one of the human adenosine receptor subtypes.

  • Radioligand: e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]MRE 3008F20 for A3.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Scintillation vials and cocktail.

  • Microplate harvester and filter mats.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the test compound dilution.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the adenosine receptor binding affinity assay.

Functional Assay: cAMP Measurement

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound at A1/A3 and A2A/A2B receptors. Principle: This assay measures the modulation of intracellular cAMP levels following receptor activation. A decrease in forskolin-stimulated cAMP indicates A1/A3 agonism (Gi-coupled), while an increase in basal cAMP indicates A2A/A2B agonism (Gs-coupled).

Materials:

  • HEK293 cells expressing the desired adenosine receptor subtype.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and grow to confluency.

  • Compound Addition:

    • For A1/A3 (Gi): Pre-incubate cells with various concentrations of this compound, then stimulate with a fixed concentration of forskolin.

    • For A2A/A2B (Gs): Add various concentrations of this compound directly to the cells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • For A1/A3: Plot the percentage inhibition of the forskolin response versus the log concentration of the compound to determine the EC50 for agonism.

    • For A2A/A2B: Plot the cAMP levels versus the log concentration of the compound to determine the EC50 for agonism.

Conclusion

This compound represents an understudied but potentially valuable chemical entity for probing purinergic signaling. Based on its structure, it is hypothesized to act as an agonist at adenosine receptors and may possess inhibitory activity against the AKT pathway. The experimental protocols outlined in this guide provide a clear framework for elucidating its precise pharmacological profile. Further research is warranted to validate these hypotheses and explore the therapeutic potential of this novel adenosine analog.

References

Potential Therapeutic Targets of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with a xylose sugar moiety. While direct experimental data on its biological activity is scarce in publicly available literature, its structural similarity to other well-characterized adenosine analogs, particularly N6,N6-Dimethyladenosine, allows for the formulation of hypotheses regarding its potential therapeutic targets and mechanisms of action. This document provides a comprehensive overview of these potential targets, focusing on adenosine receptor signaling and AKT inhibition. It also outlines detailed experimental protocols for researchers to investigate and validate these hypotheses. The information is intended to serve as a foundational resource for initiating research and development programs centered on this compound.

Introduction

Adenosine and its analogs are a class of molecules with significant therapeutic potential, demonstrating effects ranging from vasodilation to cancer progression inhibition.[1][2] this compound is a member of this class, distinguished by a xylofuranosyl sugar and two methyl groups on the N6 position of the adenine (B156593) base.[3] Due to a significant lack of specific research on this compound, this guide will extrapolate potential therapeutic avenues by drawing parallels with the known biological activities of the closely related N6,N6-Dimethyladenosine (containing a ribose sugar) and the broader family of adenosine receptor modulators.

The primary hypothesized mechanisms of action for this compound are:

  • Modulation of Adenosine Receptors: As an adenosine analog, it is predicted to interact with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes.[4]

  • Inhibition of Intracellular Signaling Kinases: Based on the activity of its ribose counterpart, N6,N6-Dimethyladenosine, it may act as an inhibitor of key signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[5]

Quantitative Data Summary

Direct quantitative data for this compound is not currently available in published literature. The following tables provide a comparative summary of its known properties and data for its close structural analog, N6,N6-Dimethyladenosine, to serve as a reference point. A template for recording experimental data on this compound is also provided.

Table 1: Comparative Properties of this compound and N6,N6-Dimethyladenosine

PropertyThis compoundN6,N6-Dimethyladenosine
Synonyms 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenineN6,N6-Dimethyladenosine, m62A, 6-DMA
CAS Number 669055-52-12620-62-4
Molecular Formula C12H17N5O4C12H17N5O4
Molecular Weight 295.29 g/mol 295.3 g/mol
Known Activity Adenosine analog, potential adenosine receptor agonist.[6]Endogenous A3 adenosine receptor ligand, AKT inhibitor, inhibits proliferation of L1210 leukemia cells.[5][7]

Table 2: In Vitro Activity of N6,N6-Dimethyladenosine

Cell LineAssayIC50Reference
L1210 LeukemiaProliferation Assay0.5 µg/mL[7]

Table 3: Experimental Data Template for this compound

Target/Cell LineAssay TypeEndpoint (e.g., IC50, Ki, EC50)Result
e.g., A1 Adenosine ReceptorRadioligand Binding AssayKi (nM)
e.g., A2A Adenosine ReceptorcAMP Accumulation AssayEC50 (nM)
e.g., PC-3 (Prostate Cancer)MTT Proliferation AssayIC50 (µM)
e.g., HCT116 (Colon Cancer)Western Blot (p-AKT)IC50 (µM)

Hypothesized Signaling Pathways and Mechanisms of Action

The potential therapeutic effects of this compound are likely mediated through its interaction with cell surface adenosine receptors and/or intracellular kinase signaling pathways.

Adenosine Receptor Modulation

Adenosine receptors are critical regulators of cellular function.[4] Depending on the receptor subtype it targets and whether it acts as an agonist or antagonist, this compound could elicit a range of effects:

  • A1 and A3 Receptor Agonism: Typically coupled to Gi/o proteins, activation of these receptors leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and modulation of ion channels.[4] This can result in anti-inflammatory and cardioprotective effects.

  • A2A and A2B Receptor Agonism: These receptors are generally coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This can cause vasodilation and immunosuppression.

The diagram below illustrates the general signaling cascade initiated by adenosine receptor activation.

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane ligand N6,N6-Dimethyl- xylo-adenosine (Hypothesized Ligand) A1R A1/A3 Receptors ligand->A1R Binds A2R A2A/A2B Receptors ligand->A2R Binds Gi Gi/o A1R->Gi Activates Gs Gs A2R->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc response_dec Cellular Response (e.g., Anti-inflammatory) PKA_dec->response_dec response_inc Cellular Response (e.g., Vasodilation) PKA_inc->response_inc

Caption: Hypothesized Adenosine Receptor Signaling Pathways.

PI3K/AKT Pathway Inhibition

The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. The ribose analog, N6,N6-Dimethyladenosine, is a known inhibitor of AKT.[5] It is plausible that this compound shares this activity. Inhibition of AKT would block downstream signals that promote cell survival and proliferation, making it a promising anti-cancer strategy.

AKT_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->downstream Activates compound N6,N6-Dimethyl- xylo-adenosine compound->AKT Inhibits (Hypothesized) outcomes Cell Proliferation, Survival, Angiogenesis downstream->outcomes

Caption: Hypothesized Inhibition of the PI3K/AKT Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound.

Protocol 1: Adenosine Receptor Binding Assay

This protocol determines the affinity of this compound for a specific adenosine receptor subtype using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A3).

  • Radioligand (e.g., [¹²⁵I]AB-MECA for A3).

  • This compound.

  • Non-specific binding control (e.g., NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of the non-specific control.

  • Incubate the plate (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration over a glass fiber filter mat, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Protocol 2: Cell Proliferation (MTT) Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., L1210, PC-3).

  • Complete cell culture medium.

  • This compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression.

Protocol 3: Western Blot for AKT Phosphorylation

This protocol determines if this compound inhibits the AKT signaling pathway by measuring the levels of phosphorylated AKT.

Materials:

  • Cancer cell line known to have active AKT signaling.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Chemiluminescent substrate and imaging system.

Methodology:

  • Culture cells and treat with various concentrations of this compound for a defined time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody for phospho-AKT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total AKT and β-actin (as a loading control).

  • Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical investigation of this compound.

Experimental_Workflow start Start: N6,N6-Dimethyl- xylo-adenosine receptor_screen Primary Screen: Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) start->receptor_screen cancer_screen In Vitro Cancer Screen: Panel of Cancer Cell Lines (MTT/Proliferation Assays) start->cancer_screen functional_assay Functional Assays: cAMP Accumulation receptor_screen->functional_assay moa_studies Mechanism of Action Studies: Western Blot (AKT, ERK, etc.) Cell Cycle Analysis functional_assay->moa_studies hit_identified Hit Identified (e.g., IC50 < 10 µM) cancer_screen->hit_identified hit_identified->moa_studies Yes end Lead Optimization hit_identified->end No Hits in_vivo In Vivo Efficacy Studies: Tumor Xenograft Models moa_studies->in_vivo in_vivo->end

Caption: Preclinical Investigation Workflow.

Conclusion

While this compound remains an understudied molecule, its identity as a synthetic adenosine analog provides a strong rationale for investigating its potential as a modulator of adenosine receptors and as an inhibitor of critical oncogenic pathways like PI3K/AKT. The lack of existing data presents a unique opportunity for novel discoveries. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to elucidate the therapeutic targets of this compound and evaluate its potential for future drug development. Rigorous characterization is required to validate these hypotheses and unlock the full therapeutic promise of this compound.

References

An In-Depth Technical Guide to the In Vitro Evaluation of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific in vitro studies, quantitative data, and detailed experimental protocols for N6,N6-Dimethyl-xylo-adenosine. Therefore, this document serves as a technical guide for researchers, scientists, and drug development professionals to initiate and conduct in vitro studies on this novel compound. The information, protocols, and data presented are based on the well-established principles of adenosine (B11128) receptor pharmacology and data from closely related N6-substituted adenosine analogs.

Introduction to this compound and Adenosine Analogs

This compound is a synthetic adenosine analog. Adenosine analogs are a broad class of compounds that are structurally similar to the endogenous nucleoside adenosine. These molecules are of significant interest in drug discovery due to their potential to modulate a wide range of physiological processes by interacting with adenosine receptors.[1][2] Adenosine and its analogs have been investigated for their therapeutic potential in cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1][2]

The biological activity of adenosine analogs is determined by modifications to the purine (B94841) base (at the N6 position in this case) and the ribose sugar moiety (a xylose sugar in this compound). These modifications can influence the compound's affinity and selectivity for the different adenosine receptor subtypes, as well as its metabolic stability.

Putative Mechanism of Action: Adenosine Receptor Signaling

As an adenosine analog, this compound is predicted to exert its biological effects by interacting with one or more of the four known G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The A1 and A2A receptors are generally considered high-affinity receptors for adenosine, while A2B and A3 are low-affinity.

2.1. A1 Adenosine Receptor (A1AR) Signaling Pathway

Activation of the A1 receptor, which typically couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway can also involve the modulation of ion channels and other signaling cascades.

A1_Signaling_Pathway A1R A1 Receptor G_protein Gαi/o A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand N6,N6-Dimethyl- xylo-adenosine (putative) Ligand->A1R ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response

A1 Adenosine Receptor Signaling Pathway

2.2. A2A Adenosine Receptor (A2AAR) Signaling Pathway

In contrast to the A1 receptor, the A2A receptor couples to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is often associated with smooth muscle relaxation and inhibition of inflammatory responses.

A2A_Signaling_Pathway A2AR A2A Receptor G_protein Gαs A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand N6,N6-Dimethyl- xylo-adenosine (putative) Ligand->A2AR ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response

A2A Adenosine Receptor Signaling Pathway

Data Presentation: In Vitro Activities of Representative N6-Substituted Adenosine Analogs

To provide a framework for the potential activity of this compound, the following table summarizes quantitative data for other well-characterized N6-substituted adenosine analogs. It is important to note that the xylose sugar moiety in this compound may significantly influence its activity compared to these ribose-containing analogs.

CompoundReceptor TargetAssay TypeValueSpeciesReference
N6-Cyclopentyladenosine (CPA) Human A1Radioligand Binding (Ki)2.3 nMHuman[1][2][3]
Human A2ARadioligand Binding (Ki)790 nMHuman[1][2][3]
Human A3Radioligand Binding (Ki)43 nMHuman[1][2][3]
CGS 21680 Adenosine A2Functional Assay (IC50)22 nMN/A[4]
Striatal Adenosine A2AcAMP Formation (EC50)110 nMRat[5][6]
N6-Benzyladenosine L1210 Leukemia CellsGrowth InhibitionActiveMouse[7]
Bladder Carcinoma T24 CellsApoptosis InductionActiveHuman[8]
2-Chloro-N6-(3-iodobenzyl)adenosine Rat A3Radioligand Binding (Ki)1.4 nMRat[9]
N6-(endo-Norbornyl)adenosine Human/Rat A1Radioligand BindingMost Selective for A1Human/Rat[10]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the in vitro activity of this compound.

4.1. Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

  • Materials:

    • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

    • Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A).

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, unlabeled this compound, or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. cAMP Functional Assay for Adenosine Receptor Activation

This protocol measures the ability of this compound to stimulate (for A2A/A2B) or inhibit (for A1/A3) adenylyl cyclase activity, a key step in adenosine receptor signaling.

  • Materials:

    • Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

    • This compound stock solution.

    • Forskolin (an adenylyl cyclase activator, used for inhibition assays).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Cell culture medium and plates.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with a stimulation buffer.

    • For A1/A3 receptor inhibition assays, pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of forskolin.

    • For A2A/A2B receptor stimulation assays, add serial dilutions of this compound directly to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log concentration of this compound and determine the EC50 (for stimulation) or IC50 (for inhibition) value using non-linear regression.

Mandatory Visualizations

5.1. General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel adenosine analog like this compound.

experimental_workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_tertiary_screening Tertiary Screening Receptor_Binding Receptor Binding Assays (A1, A2A, A2B, A3) Data_Analysis Data Analysis (IC50, EC50, Ki, Efficacy) Receptor_Binding->Data_Analysis Functional_Assay cAMP Functional Assays (Agonist/Antagonist Mode) Functional_Assay->Data_Analysis Selectivity_Panel Selectivity Profiling (Other GPCRs, Kinases) Downstream_Signaling Downstream Signaling (e.g., pERK, Ca2+ Mobilization) Selectivity_Panel->Downstream_Signaling Cell_Based_Assays Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Cytokine Release) Downstream_Signaling->Cell_Based_Assays Compound N6,N6-Dimethyl- xylo-adenosine Compound->Receptor_Binding Compound->Functional_Assay Data_Analysis->Selectivity_Panel

Generalized In Vitro Screening Workflow

This guide provides a foundational framework for initiating the in vitro investigation of this compound. The proposed experimental protocols and workflows are standard in the field of adenosine receptor research and will enable the characterization of this novel compound's pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1][2][3] Adenosine and its analogs are crucial in biomedical research for their roles in various physiological processes.[4] Generally, adenosine analogs interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, primarily by affecting adenylyl cyclase activity and cyclic adenosine monophosphate (cAMP) levels.[4] They are investigated for their potential as vasodilators and for their role in cancer progression.[1][2] this compound, specifically, is suggested to be an adenosine receptor agonist and may be useful in studying cardiovascular, respiratory, and central nervous system disorders.[5]

Due to the limited specific pharmacological data for this compound in the public domain, this document provides a generalized framework for its application in cell culture. The protocols and data tables are based on established methodologies for characterizing novel adenosine receptor ligands and related compounds.

Proposed Mechanism of Action

The precise mechanism of this compound has not been fully elucidated. However, based on its structural similarity to adenosine and other analogs, two primary mechanisms can be hypothesized:

  • Adenosine Receptor Modulation: It may act as an agonist or antagonist at one or more of the four adenosine receptor subtypes, thereby modulating downstream signaling pathways such as the cAMP and MAPK/ERK pathways.[4]

  • Nucleoside Antimetabolite Activity: Following cellular uptake, it could be phosphorylated and incorporated into DNA or RNA, potentially leading to chain termination and cytotoxicity. Alternatively, it or its phosphorylated derivatives might inhibit enzymes involved in nucleoside metabolism.[6]

A diagram illustrating a generalized adenosine receptor signaling pathway is provided below.

Adenosine_Signaling Generalized Adenosine Receptor Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messenger cluster_downstream Downstream Pathways Ligand This compound AR Adenosine Receptor (A1, A2A, A2B, A3) Ligand->AR Binds G_Protein G Protein (Gi/o or Gs) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ERK MAPK/ERK Pathway G_Protein->ERK Modulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) PKA->Cellular_Response ERK->Cellular_Response

Caption: Generalized Adenosine Receptor Signaling Pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments. Researchers should populate these tables with their own experimental results.

Table 1: Cell Viability (IC50 Values)

Cell Line Compound Incubation Time (hr) IC50 (µM)
e.g., HEK293 This compound 24 User Data
e.g., HeLa This compound 48 User Data

| e.g., A549 | this compound | 72 | User Data |

Table 2: cAMP Assay Results

Cell Line Treatment Concentration (µM) cAMP Level (relative to control)
e.g., CHO-A1 This compound 1 User Data
e.g., CHO-A1 This compound 10 User Data

| e.g., CHO-A1 | this compound | 100 | User Data |

Table 3: Western Blot Densitometry (Phospho-ERK1/2)

Cell Line Treatment Concentration (µM) Time (min) p-ERK/Total ERK Ratio
e.g., HEK293 This compound 10 5 User Data
e.g., HEK293 This compound 10 15 User Data

| e.g., HEK293 | this compound | 10 | 30 | User Data |

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound in cell culture.

Preparation of Stock Solutions
  • Materials:

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term use.

    • For experiments, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Selected cancer or immortalized cell lines

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Intracellular cAMP Level Measurement

This assay is used to determine if this compound modulates adenylyl cyclase activity via Gs or Gi-coupled adenosine receptors.

  • Materials:

    • HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.

    • This compound stock solution

    • Forskolin (B1673556) (an adenylyl cyclase activator)

    • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

  • Procedure:

    • Plate the cells in the appropriate format (e.g., 96-well plate) and grow to confluency.

    • Wash the cells with serum-free medium.

    • Pre-treat cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

    • To measure agonism at Gi-coupled receptors (A1, A3), stimulate the cells with forskolin in the presence of the compound.

    • To measure agonism at Gs-coupled receptors (A2A, A2B), treat the cells with the compound alone.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the kit.

    • Analyze the data to determine if the compound increases or decreases cAMP levels.

Western Blotting for MAPK/ERK Pathway Activation

This protocol assesses the phosphorylation status of ERK1/2, a key downstream component of many GPCR signaling pathways.

  • Materials:

    • Cell line of interest

    • This compound stock solution

    • Ice-cold PBS

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Grow cells to near confluency and serum-starve overnight if necessary.

    • Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 10, 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial in vitro evaluation of this compound.

Experimental_Workflow General Workflow for In Vitro Compound Evaluation Start Start Prep Prepare Stock Solution (this compound in DMSO) Start->Prep Culture Culture Selected Cell Lines Prep->Culture Viability Cell Viability Assay (e.g., MTT) Culture->Viability IC50 Determine IC50 Viability->IC50 Mechanism Investigate Mechanism IC50->Mechanism cAMP cAMP Assay Mechanism->cAMP Western Western Blot (p-ERK/ERK) Mechanism->Western Other Other Assays (Apoptosis, Cell Cycle) Mechanism->Other Analysis Data Analysis & Interpretation cAMP->Analysis Western->Analysis Other->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro compound evaluation.

References

N6,N6-Dimethyl-xylo-adenosine: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. As a member of the nucleoside analog class of compounds, it holds potential for investigation in antiviral research. Nucleoside analogs often exert their antiviral effects by interfering with viral replication processes. While direct antiviral studies on this compound are limited, research on related adenosine analogs provides a framework for exploring its potential mechanisms and applications.

One study has suggested through network pharmacology that N6,N6-dimethyladenosine (with a ribose sugar) may act as an inhibitor of ADAM17 (A Disintegrin and metalloproteinase 17), a protein implicated in the entry of SARS-CoV-2. This suggests a potential, yet unproven, mechanism of action for this compound that is distinct from traditional viral polymerase inhibition.

These application notes provide a generalized framework for researchers to investigate the antiviral properties of this compound, drawing upon established protocols for other nucleoside analogs.

Data Presentation

Quantitative data from antiviral and cytotoxicity assays are crucial for evaluating the therapeutic potential of a compound. Below are templates for structuring such data.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Virus Ae.g., Vero E6e.g., Plaque ReductionData Not AvailableData Not AvailableData Not Available
Virus Be.g., A549e.g., CPE InhibitionData Not AvailableData Not AvailableData Not Available
Virus Ce.g., Huh-7e.g., Reporter Gene AssayData Not AvailableData Not AvailableData Not Available

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (h)CC50 (µM)
e.g., Vero E6e.g., MTT Assaye.g., 72Data Not Available
e.g., A549e.g., CellTiter-Glo®e.g., 72Data Not Available
e.g., Huh-7e.g., Neutral Red Uptakee.g., 72Data Not Available

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to host cells (CC50).

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6, A549, Huh-7)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent host cell monolayers in 6- or 12-well plates

  • Virus stock with a known titer

  • This compound

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Prepare serial dilutions of this compound in infection medium.

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well, in the presence of the different concentrations of the compound or a vehicle control.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of the compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with the fixing solution and then stain with the staining solution.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

ADAM17 Inhibition Assay (Hypothetical)

Objective: To investigate if this compound inhibits the activity of the ADAM17 enzyme.

Materials:

  • Recombinant human ADAM17 enzyme

  • Fluorogenic ADAM17 substrate

  • Assay buffer

  • This compound

  • Known ADAM17 inhibitor (positive control)

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Add the recombinant ADAM17 enzyme to the wells of the 96-well plate.

  • Add the compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Proposed Antiviral Mechanism of Action Compound N6,N6-Dimethyl- xylo-adenosine ADAM17 ADAM17 Compound->ADAM17 Inhibition ACE2 ACE2 Receptor ADAM17->ACE2 Shedding ViralEntry Viral Entry ACE2->ViralEntry Mediates Virus Virus Virus->ViralEntry

Caption: Proposed inhibition of ADAM17-mediated viral entry.

G cluster_1 Antiviral Screening Workflow Start Start Cytotoxicity Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity AntiviralAssay Primary Antiviral Assay (e.g., Plaque Reduction) Start->AntiviralAssay SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI EC50 Determine EC50 AntiviralAssay->EC50 EC50->SI Mechanism Mechanism of Action Studies SI->Mechanism End End Mechanism->End

Caption: General workflow for antiviral compound screening.

Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the effects of N6,N6-Dimethyl-xylo-adenosine in cancer cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for screening novel adenosine (B11128) analogs in cancer research. The described potential effects and signaling pathways are hypothesized based on the activities of other adenosine analogs and should serve as a foundational guide for initiating studies on this compound.

Introduction

This compound is an adenosine analog, a class of molecules that have garnered interest for their potential therapeutic applications, including the inhibition of cancer progression. Adenosine analogs can influence various cellular processes by interacting with adenosine receptors or other cellular targets. Due to its structural similarity to adenosine, this compound is a candidate for investigation as a potential anti-cancer agent. These notes provide a framework for the initial in vitro evaluation of this compound in cancer cell line studies.

Data Presentation

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for data acquisition and organization during experimental studies.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Cancer48Data to be determined
A549Lung Cancer48Data to be determined
HeLaCervical Cancer48Data to be determined
JurkatLeukemia48Data to be determined
PC-3Prostate Cancer48Data to be determined

Table 2: Hypothetical Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hrs)% Apoptotic Cells (Annexin V+)
MCF-7e.g., IC50 value24Data to be determined
A549e.g., IC50 value24Data to be determined

Table 3: Hypothetical Effect of this compound on Key Signaling Proteins

Cell LineProteinTreatmentFold Change vs. Control
MCF-7p-Akt (S473)This compoundData to be determined
MCF-7Bcl-2This compoundData to be determined
MCF-7BaxThis compoundData to be determined
MCF-7Cleaved Caspase-3This compoundData to be determined

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treat the cells with the compound dilutions and incubate for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To investigate if this compound induces apoptosis.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]

Western Blot Analysis of Signaling Proteins

Objective: To explore the molecular mechanism of action by examining changes in key signaling proteins.

Methodology:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][7]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.[6][8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound Screening A Cancer Cell Line Culture B Compound Treatment (this compound) A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Analysis) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, Apoptosis %, Protein Levels) C->F D->F E->F G Mechanism of Action Hypothesis F->G G cluster_1 Hypothesized Adenosine Analog-Induced Apoptosis Pathway Compound This compound Receptor Adenosine Receptor / Other Cellular Target Compound->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Permeability ↑ Bax->Mito Cyc Cytochrome c Release Mito->Cyc Casp9 Caspase-9 Cyc->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as an Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2][3] Like adenosine, it is recognized as an agonist at adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3.[4] These receptors are ubiquitously expressed and play crucial roles in a wide array of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention in cardiovascular, neurological, inflammatory, and oncological diseases.

The functional outcome of this compound binding to these receptors is dependent on the receptor subtype and the signaling pathways to which they couple. A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B adenosine receptors couple to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase intracellular cAMP.

Note: The scientific literature currently lacks specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for the individual adenosine receptor subtypes. The following protocols provide a comprehensive framework for researchers to determine these key pharmacological parameters.

Data Presentation: Pharmacological Profile of this compound

The following tables are provided as templates for summarizing experimentally determined quantitative data for this compound.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandKi (nM)
A1[³H]-DPCPXUser-determined value
A2A[³H]-ZM241385User-determined value
A2B[³H]-DPCPXUser-determined value
A3[¹²⁵I]-AB-MECAUser-determined value
Ki values should be determined from competitive radioligand binding assays.

Table 2: Functional Potency and Efficacy of this compound at Human Adenosine Receptors

Receptor SubtypeAssay TypeEC50 (nM)% Efficacy (relative to standard agonist)
A1cAMP InhibitionUser-determined valueUser-determined value
A2AcAMP AccumulationUser-determined valueUser-determined value
A2BcAMP AccumulationUser-determined valueUser-determined value
A3cAMP InhibitionUser-determined valueUser-determined value
EC50 and efficacy values should be determined from functional assays measuring cAMP levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for adenosine receptors and a general workflow for characterizing a novel adenosine receptor agonist.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 and A3 Receptor Signaling cluster_A2A_A2B A2A and A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi_o Gαi/o A1_A3->Gi_o Agonist Binding AC_inhib Adenylyl Cyclase Gi_o->AC_inhib Inhibition cAMP_inhib cAMP AC_inhib->cAMP_inhib Decreased Production ATP_inhib ATP ATP_inhib->AC_inhib Downstream_inhib Downstream Effects (e.g., Ion Channel Modulation) cAMP_inhib->Downstream_inhib A2A_A2B A2A / A2B Receptor Gs Gαs A2A_A2B->Gs Agonist Binding AC_act Adenylyl Cyclase Gs->AC_act Activation cAMP_act cAMP AC_act->cAMP_act Increased Production ATP_act ATP ATP_act->AC_act PKA Protein Kinase A (PKA) cAMP_act->PKA Downstream_act Downstream Effects (e.g., Gene Transcription) PKA->Downstream_act

Caption: Adenosine Receptor Signaling Pathways.

Experimental Workflow for Agonist Characterization Start Start: Obtain N6,N6-Dimethyl- xylo-adenosine Prep Prepare Stock Solutions (e.g., in DMSO) Start->Prep BindingAssay Radioligand Binding Assays (A1, A2A, A2B, A3) Prep->BindingAssay FunctionalAssay cAMP Functional Assays (Inhibition/Accumulation) Prep->FunctionalAssay BindingData Determine Ki values (Binding Affinity) BindingAssay->BindingData Analysis Data Analysis and Pharmacological Profile Generation BindingData->Analysis FunctionalData Determine EC50 and Efficacy (Potency and Activity) FunctionalAssay->FunctionalData FunctionalData->Analysis

Caption: Workflow for Agonist Characterization.

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol describes a general method for determining the binding affinity (Ki) of this compound at each of the four human adenosine receptor subtypes expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][4][5]triazolo[2,3-a][1][6][7]triazin-5-ylamino]ethyl)phenol)

    • A2B: [³H]-DPCPX (in the presence of an A1 antagonist to block A1 binding)

    • A3: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a non-labeled standard agonist or antagonist, such as NECA or theophylline).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives such as MgCl₂).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand (typically at or near its Kd).

    • Increasing concentrations of this compound or the non-specific binding control.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assays

This protocol outlines a method to determine the functional potency (EC50) and efficacy of this compound at each adenosine receptor subtype by measuring its effect on intracellular cAMP levels.

Materials:

  • Whole cells expressing the human adenosine receptor of interest.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 assays).

  • Standard agonist for each receptor subtype (e.g., NECA).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure for A1 and A3 Receptors (cAMP Inhibition):

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add increasing concentrations of this compound or the standard agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of this compound.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response).

    • Calculate the percent efficacy relative to the maximal inhibition achieved by the standard agonist.

Procedure for A2A and A2B Receptors (cAMP Accumulation):

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add increasing concentrations of this compound or the standard agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of this compound.

    • Determine the EC50 value (the concentration of agonist that produces 50% of its maximal response).

    • Calculate the percent efficacy relative to the maximal response achieved by the standard agonist.

References

Application Notes and Protocols for Analyzing N6,N6-Dimethyl-xylo-adenosine Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of adenosine (B11128), a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2][3] As an adenosine analog, this compound is presumed to act as an agonist at one or more of these receptors, making it a valuable tool for investigating adenosine signaling pathways and a potential therapeutic agent for conditions involving these pathways, such as cardiovascular, inflammatory, and neurological disorders.[4]

Due to the limited availability of specific experimental data for this compound, these application notes provide a comprehensive framework for its characterization. The following protocols and methodologies are standard for analyzing the effects of novel adenosine receptor ligands and can be directly applied to determine the pharmacological profile of this compound.

Characterizing Receptor Binding Affinity

A critical first step in characterizing a novel ligand is to determine its binding affinity and selectivity for the different adenosine receptor subtypes. Radioligand binding assays are the gold standard for this purpose.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for each of the four human adenosine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligands specific for each receptor:

    • A1: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [³H]-ZM241385

    • A2B: [³H]-PSB-603

    • A3: [¹²⁵I]-I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • This compound

  • Non-specific binding control (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at 25°C for 60-90 minutes.[6][7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

The binding affinities of this compound for the four human adenosine receptor subtypes can be summarized in a table for easy comparison.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)
This compoundTBDTBDTBDTBD
Reference Agonist 1 (e.g., NECA)0.81.42501.2
Reference Agonist 2 (e.g., CPA)1.1230>10000340
TBD: To be determined experimentally.
Reference values are for illustrative purposes.

Assessing Functional Activity: G Protein Signaling

Upon agonist binding, adenosine receptors couple to specific G proteins, leading to the modulation of intracellular second messenger levels. A1 and A3 receptors typically couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[1][8] A2A and A2B receptors couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[9][10]

Experimental Protocol: cAMP Accumulation Assay

This protocol measures the effect of this compound on cAMP production in cells expressing each adenosine receptor subtype.

Materials:

  • HEK293 or CHO cells stably expressing a single human adenosine receptor subtype.

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors)

  • Rolipram or IBMX (phosphodiesterase inhibitors)

  • cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen)

  • Cell culture medium and supplements

  • 96-well cell culture plates

Procedure for A2A and A2B Receptors (Gs-coupled):

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes.

  • Add varying concentrations of this compound to the wells.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Procedure for A1 and A3 Receptors (Gi-coupled):

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of this compound to the wells.

  • Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels.

Data Analysis:

  • For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration and determine the IC50 value.

Data Presentation: Functional Potency

The functional potency of this compound at each receptor can be presented in a table.

CompoundhA1 EC50 (nM) (cAMP Inhibition)hA2A EC50 (nM) (cAMP Accumulation)hA2B EC50 (nM) (cAMP Accumulation)hA3 EC50 (nM) (cAMP Inhibition)
This compoundTBDTBDTBDTBD
Reference Agonist 1 (e.g., CGS21680)>1000255000>1000
Reference Agonist 2 (e.g., IB-MECA)5001500>100001.0
TBD: To be determined experimentally.
Reference values are for illustrative purposes.

Analysis of Downstream Signaling Pathways

Activation of adenosine receptors can trigger various downstream signaling cascades beyond cAMP modulation, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation) and the PI3K/Akt pathway.[11][12]

Experimental Protocol: Western Blot for ERK1/2 and Akt Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 and Akt as a measure of downstream signaling activation.

Materials:

  • Cells expressing the adenosine receptor of interest.

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Western blotting transfer system

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the data.[13]

  • Repeat the process for phospho-Akt and total-Akt.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal.

  • Plot the normalized data as a function of time or concentration.

Investigating Cellular Effects: Cytotoxicity and Proliferation

Adenosine analogs can have profound effects on cell viability and proliferation, particularly in cancer cell lines.[14] The MTT assay is a common method to assess these effects.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound can be compared across different cancer cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
This compoundTBDTBDTBDTBD
Reference Compound (e.g., Doxorubicin)0.50.81.20.6
TBD: To be determined experimentally.
Reference values are for illustrative purposes.

Visualizing Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for each adenosine receptor subtype.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi/o-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) A1/A3 A1/A3 Gi/o Gi/o A1/A3->Gi/o Agonist AC_inhib Adenylyl Cyclase Gi/o->AC_inhib Inhibits PLC Phospholipase C Gi/o->PLC Activates cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_down ↓ PKA cAMP_down->PKA_down IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2+ ↑ Ca²⁺ IP3_DAG->Ca2+ PKC ↑ PKC IP3_DAG->PKC A2A/A2B A2A/A2B Gs Gs A2A/A2B->Gs Agonist AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_up ↑ cAMP AC_act->cAMP_up PKA_up ↑ PKA cAMP_up->PKA_up ERK ERK PKA_up->ERK Experimental_Workflow start Start: Characterize This compound binding Competitive Radioligand Binding Assay start->binding determine_ki Determine Ki for A1, A2A, A2B, A3 binding->determine_ki cAMP cAMP Accumulation Assay determine_ki->cAMP determine_ec50 Determine EC50/IC50 for A1, A2A, A2B, A3 cAMP->determine_ec50 downstream Downstream Signaling (Western Blot for pERK, pAkt) determine_ec50->downstream cellular Cellular Assays (MTT for Cytotoxicity) determine_ec50->cellular characterization Full Pharmacological Characterization downstream->characterization cellular->characterization

References

Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine Dose-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2][3] Like other adenosine analogs, it holds potential for therapeutic applications, possibly acting as a smooth muscle vasodilator or inhibiting cancer progression.[1][4] It is crucial to distinguish this compound from N6-methyladenosine (m6A), the common RNA modification, as they are distinct molecules with different biological contexts.[5] Due to limited publicly available data specifically on this compound, these application notes provide a generalized framework for conducting dose-response assays based on established protocols for other adenosine analogs.[6][7]

Potential Signaling Pathways

Based on the known mechanisms of adenosine analogs and the related field of m6A modification, this compound could potentially modulate several key cellular signaling pathways.[6] Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that primarily regulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[7] Furthermore, related adenosine modifications are known to influence major signaling cascades.[6]

cluster_receptor Adenosine Receptor Signaling This compound This compound A_Receptor Adenosine Receptor (A1, A2A, A2B, A3) This compound->A_Receptor G_Protein G Protein (Gi/o, Gs) A_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC (A1/A3) G_Protein->AC (A2A/A2B) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream cluster_related_pathways Potentially Modulated Downstream Pathways PKA_PKC PKA / PKC Activation PI3K_AKT PI3K-AKT Pathway PKA_PKC->PI3K_AKT NF_kB NF-κB Pathway PKA_PKC->NF_kB Wnt_BetaCatenin Wnt/β-catenin Pathway PKA_PKC->Wnt_BetaCatenin MAPK_ERK MAPK/ERK Pathway PKA_PKC->MAPK_ERK Cell_Effects Cell Proliferation, Survival, Inflammation, Differentiation PI3K_AKT->Cell_Effects NF_kB->Cell_Effects Wnt_BetaCatenin->Cell_Effects MAPK_ERK->Cell_Effects cluster_workflow General Workflow for Dose-Response Assays Start Start: Select Cell Line (Cancer or Receptor-Expressing) Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound and Controls Prepare_Compound->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Assay_Endpoint Perform Assay Endpoint Measurement Incubate->Assay_Endpoint MTT_Assay MTT Assay: Add MTT, Solubilize, Read Absorbance Assay_Endpoint->MTT_Assay cAMP_Assay cAMP Assay: Lyse Cells, Measure cAMP Levels Assay_Endpoint->cAMP_Assay Data_Analysis Data Analysis: Plot Dose-Response Curves MTT_Assay->Data_Analysis cAMP_Assay->Data_Analysis Determine_Parameters Determine IC50 / EC50 Values Data_Analysis->Determine_Parameters

References

Application Notes and Protocols for Assessing N6,N6-Dimethyl-xylo-adenosine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1][2][3] Nucleoside analogs are a class of compounds that can interfere with various cellular processes and are utilized as anticancer and antiviral agents.[4][5] Given its structural similarity to adenosine, this compound is a candidate for investigation into its potential cytotoxic effects. Adenosine analogs have been shown to inhibit cancer progression and act as smooth muscle vasodilators.[1][2]

These application notes provide a comprehensive overview of standard methodologies to assess the in vitro cytotoxicity of this compound. The included protocols are designed to guide researchers in determining the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

Key Cytotoxicity Assessment Methods

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic potential of this compound. The following assays provide quantitative data on different aspects of cell death and proliferation.

Metabolic Activity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of living cells.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon lysis of the cell membrane.[9] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.

Apoptosis Assessment: Caspase Activity and TUNEL Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.[10]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the free 3'-hydroxyl ends of fragmented DNA.[11]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison of different concentrations of this compound and exposure times.

Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (e.g., HeLa) after 48-hour exposure.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (TUNEL Assay)
0 (Vehicle Control)100 ± 5.22.1 ± 0.81.5 ± 0.5
192.3 ± 4.88.5 ± 1.25.2 ± 1.1
1065.7 ± 6.132.8 ± 3.528.9 ± 3.2
5031.2 ± 3.965.4 ± 5.159.7 ± 4.8
10015.8 ± 2.582.1 ± 6.378.3 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[13]

  • Carefully remove the medium.[13]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

  • Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.[13][14]

  • Read the absorbance at 590 nm using a microplate reader.[13][14]

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • This compound

  • Cell culture medium

  • 96-well plates

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis solution (e.g., Triton X-100)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound, a vehicle control, a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with lysis solution).

  • Incubate for the desired time period.

  • Centrifuge the plate at 1500 rpm for 5 minutes.[15]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 100 µL of the LDH substrate solution to each well containing the supernatant and react for 3 minutes.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: TUNEL Assay for Apoptosis Detection

Materials:

  • This compound

  • Cells grown on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with this compound as desired. Include positive (DNase I treated) and negative (no TdT enzyme) controls.[11]

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[11]

  • Wash the cells with PBS.

  • Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.[11]

  • Add a stop buffer to terminate the reaction.[12]

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, its structural similarity to N6-methyladenosine (m6A) suggests potential interactions with pathways known to be regulated by m6A. These include key signaling cascades involved in cell survival, proliferation, and inflammation.[16] Further investigation into these pathways could provide insights into the mechanism of action of this compound.

Potential Signaling Pathways Modulated by this compound cluster_compound This compound cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound PI3K_AKT PI3K-AKT Pathway Compound->PI3K_AKT Modulates NFkB NF-κB Pathway Compound->NFkB Modulates Wnt Wnt/β-catenin Pathway Compound->Wnt Modulates MAPK MAPK/ERK Pathway Compound->MAPK Modulates Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation Wnt->Proliferation MAPK->Proliferation MAPK->Survival Apoptosis Apoptosis Proliferation->Apoptosis Inhibition may lead to Survival->Apoptosis Inhibition may lead to Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action Studies (Optional) start Start: Compound Preparation (this compound) cell_culture Cell Culture (Select appropriate cell lines) start->cell_culture treatment Treatment (Dose-response and time-course) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Caspase, TUNEL) treatment->apoptosis data_analysis Data Analysis (IC50 calculation, statistical analysis) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) data_analysis->pathway_analysis conclusion Conclusion (Determine cytotoxic profile) data_analysis->conclusion pathway_analysis->conclusion

References

Application Notes and Protocols for In Vivo Evaluation of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vivo investigation of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Adenosine and its analogs are crucial modulators of numerous physiological and pathological processes through their interaction with adenosine receptors (A1, A2A, A2B, and A3). As an adenosine receptor agonist, this compound holds potential for therapeutic applications in cardiovascular diseases, neurological disorders, and oncology.[1][2] This document outlines detailed experimental protocols for preclinical evaluation in rodent models, focusing on anti-inflammatory and anti-nociceptive activities, which are common endpoints for adenosine receptor agonists. It also includes templates for data presentation and visualizations of the proposed signaling pathway and experimental workflow to guide researchers in their study design.

Introduction to this compound

This compound is a modified nucleoside analog of adenosine.[3] Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and inhibition of cancer cell growth, primarily through the activation of G protein-coupled adenosine receptors.[2][4] The specific in vivo profile of this compound is not yet extensively characterized. The following protocols are based on established methodologies for evaluating adenosine receptor agonists and provide a robust starting point for its preclinical assessment.

Proposed Signaling Pathway

Activation of adenosine receptors by an agonist like this compound is expected to trigger intracellular signaling cascades that modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.[5] The A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in cAMP, while A2A and A2B receptors usually couple to stimulatory G proteins (Gαs), increasing cAMP levels.

experimental_workflow A Phase 1: Preliminary Assessment B Toxicity & Tolerability (Dose-Range Finding) A->B C Pharmacokinetics (PK) (Single Dose) A->C D Phase 2: Efficacy Studies B->D C->D E Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) D->E F Neuropathic Pain Model (e.g., CCI) D->F G Phase 3: Mechanism of Action E->G F->G H Receptor Occupancy Studies G->H I Biomarker Analysis (e.g., Cytokine levels) G->I J Data Analysis & Reporting H->J I->J

References

Troubleshooting & Optimization

N6,N6-Dimethyl-xylo-adenosine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of N6,N6-Dimethyl-xylo-adenosine. Direct experimental data for this specific compound is limited. Therefore, the information presented here is based on data from the closely related compound, N6,N6-Dimethyladenosine, and general principles for handling nucleoside analogs. Researchers should use this information as a starting point for their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on data for the related compound N6,N6-Dimethyladenosine, organic solvents are recommended for initial stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents.[1][2] For aqueous buffers, solubility is significantly lower.

Q2: I am having trouble dissolving the compound in an aqueous buffer. What can I do?

A2: Poor aqueous solubility is common for modified nucleosides. Here are some troubleshooting steps:

  • First, prepare a concentrated stock solution in DMSO.

  • Then, dilute the DMSO stock solution into your aqueous experimental buffer.

  • Sonication can aid in the dissolution of the compound in the final buffer.[1]

  • Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological systems.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution will depend on the solvent, pH, and temperature. As a general guideline for the related N6,N6-Dimethyladenosine, stock solutions in DMSO are stable for up to a year at -80°C.[1] The stability in aqueous solutions is expected to be lower, and it is recommended to prepare fresh aqueous dilutions for each experiment.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Problem: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

  • Possible Causes:

    • The final concentration in the aqueous buffer exceeds the compound's solubility limit.

    • The buffer composition (e.g., pH, salt concentration) is not optimal for solubility.

  • Solutions:

    • Decrease the final concentration of the compound in the aqueous buffer.

    • Increase the percentage of the organic co-solvent (e.g., DMSO), if permissible for your experimental setup.

    • Test a range of pH values for your aqueous buffer to determine the optimal pH for solubility.

    • Consider using a solubilizing agent, such as Tween 80 or PEG300, for in vivo studies.[1]

Issue 2: Inconsistent Experimental Results
  • Problem: Variability in experimental outcomes when using the compound.

  • Possible Causes:

    • Degradation of the compound due to improper storage or handling.

    • Incomplete dissolution of the compound.

    • Interaction of the compound with components of the experimental medium.

  • Solutions:

    • Ensure the solid compound and stock solutions are stored at the recommended temperatures.

    • Always visually inspect solutions for any precipitate before use. If necessary, briefly sonicate the solution.

    • Prepare fresh dilutions from a frozen stock solution for each experiment.

    • Perform control experiments to assess the stability and activity of the compound in your specific experimental conditions over time.

Quantitative Data Summary

The following table summarizes the solubility and stability data for the related compound, N6,N6-Dimethyladenosine. This data should be used as a reference point for this compound.

Parameter Solvent/Condition Value Reference
Solubility DMSO≥ 125 mg/mL (423.31 mM)[1]
DMF20 mg/mL[2]
EthanolSlightly soluble[2]
PBS (pH 7.2)2 mg/mL[2]
Storage (Solid) -20°C≥ 4 years[2]
Storage (In Solvent) -80°C (in DMSO)1 year[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Aqueous Solubility Assessment
  • Prepare a saturated solution by adding an excess of this compound to the aqueous buffer of interest (e.g., PBS).

  • Equilibrate the solution by rotating or shaking it at a constant temperature for 24 hours.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (for N6,N6-Dimethyladenosine, λmax is 274 nm).[2]

Visualizations

experimental_workflow Workflow for Solubility Testing start Start: Weigh Compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution 100 mM Stock Solution dissolve->stock_solution dilute Dilute Stock in Aqueous Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No precipitate Precipitate: Troubleshoot observe->precipitate Yes troubleshoot Lower Concentration / Adjust Buffer precipitate->troubleshoot troubleshoot->dilute signaling_pathway Conceptual Adenosine Receptor Signaling ligand This compound (Potential Ligand) receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) ligand->receptor g_protein G-Protein (Gi/Gs) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition (Gi) or Activation (Gs) camp cAMP adenylyl_cyclase->camp +/- pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects pka->downstream

References

improving the efficacy of N6,N6-Dimethyl-xylo-adenosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving N6,N6-Dimethyl-xylo-adenosine. Given the limited specific literature on this compound, many recommendations are based on established principles for working with adenosine (B11128) analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic adenosine analog.[1][2] Like other adenosine analogs, it is presumed to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[3][4] Activation of these receptors can modulate intracellular signaling cascades, such as the adenylyl cyclase/cAMP pathway.[3] Its specific affinity and efficacy for each receptor subtype are likely to require empirical determination.

Q2: How should I dissolve and store this compound?

A2: For N6,N6-Dimethyladenosine (a closely related compound), solubility is reported in various solvents. It is soluble in DMSO (25 mg/mL) and DMF (20 mg/mL), slightly soluble in ethanol, and has limited solubility in PBS (pH 7.2) at 2 mg/mL.[5] It is recommended to prepare a concentrated stock solution in DMSO. For storage, keeping the solid compound at -20°C is advisable for long-term stability (≥ 4 years for N6,N6-Dimethyladenosine).[5] Stock solutions in DMSO should also be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.

Q3: What are the potential applications of this compound in research?

A3: As an adenosine receptor agonist, this compound can be used to study physiological processes modulated by adenosine.[4] This includes research in cardiovascular, respiratory, and central nervous system afflictions.[4] Additionally, like other adenosine analogs, it may have applications in cancer research as an inhibitor of cancer progression.[1][2]

Q4: Are there known off-target effects of this compound?

A4: Specific off-target effects for this compound are not well-documented. However, researchers should be aware that adenosine analogs can potentially interact with other purinergic receptors or enzymes involved in nucleoside metabolism.[6] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Q5: How does this compound differ from N6-methyladenosine (m6A)?

A5: It is critical to distinguish this compound from N6-methyladenosine (m6A). This compound is a synthetic compound intended for use as an external pharmacological agent. In contrast, m6A is a naturally occurring and abundant internal modification of mRNA in eukaryotic cells, playing a key role in gene expression regulation.[7]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides systematic approaches to resolving them.

Issue 1: Low or No Observable Biological Effect

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Compound Solubility 1. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO).2. When diluting into aqueous media, avoid precipitation. Consider using a lower final concentration or adding a surfactant like Pluronic F-68 (use with caution and test for effects on your system).3. Visually inspect the final culture medium for any precipitate after adding the compound.
Compound Degradation 1. Use freshly prepared dilutions from a properly stored stock solution.2. Minimize freeze-thaw cycles of the stock solution.3. Protect the compound from light if it is light-sensitive (this information may be available from the supplier).
Inappropriate Cell Line or Model 1. Verify that your cell line expresses the target adenosine receptors (A1, A2A, A2B, A3) at sufficient levels. This can be checked via qPCR, western blot, or by using a positive control agonist.2. Consider that the effect of adenosine receptor activation can be highly cell-type specific.
Suboptimal Experimental Conditions 1. Optimize the incubation time. The effect of the compound may be transient or require a longer duration to become apparent.2. Adjust the concentration range. A dose-response curve is essential to determine the optimal effective concentration.
Presence of Endogenous Adenosine 1. The presence of endogenous adenosine can mask the effect of an exogenous agonist. Consider adding adenosine deaminase (ADA) to the assay buffer to degrade endogenous adenosine.[3]

Troubleshooting Workflow: No Biological Effect

G start Start: No/Low Effect Observed solubility Check Compound Solubility start->solubility degradation Assess Compound Stability solubility->degradation Solubility OK end Resolution: Effect Observed solubility->end Precipitate Found & Resolved cell_model Verify Cell Model Suitability degradation->cell_model Compound Stable degradation->end Degradation Found & Resolved conditions Optimize Experimental Conditions cell_model->conditions Model Appropriate no_res Re-evaluate Hypothesis cell_model->no_res Model Inappropriate conditions->end Conditions Optimized conditions->no_res Optimization Fails

Caption: Workflow for troubleshooting a lack of experimental effect.

Issue 2: High Variability in Experimental Replicates

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding.2. Use a calibrated multichannel pipette for seeding multi-well plates.3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation.2. Fill the outer wells with sterile PBS or water to maintain humidity.
Inaccurate Compound Dosing 1. Perform serial dilutions carefully and use calibrated pipettes.2. Prepare a master mix of the final medium containing the compound to add to replicate wells, rather than adding small volumes of stock to each well individually.
Cellular Stress 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is below the cytotoxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Determining the Effect on Intracellular cAMP Levels

This protocol measures the functional activity of this compound by quantifying its effect on cAMP levels in cells expressing adenosine receptors.

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (a direct adenylyl cyclase activator, used for A1/A3 receptor studies).

  • This compound.

Procedure for A2A/A2B Receptors (cAMP Accumulation):

  • Seed cells in a 96-well plate and grow to confluency.

  • Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Add serial dilutions of this compound or a known agonist (positive control).

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.

Procedure for A1/A3 Receptors (Inhibition of cAMP Production):

  • Follow steps 1 and 2 from the A2A/A2B procedure.

  • Add serial dilutions of this compound.

  • After a short pre-incubation (e.g., 15 minutes), stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure cAMP levels.

Protocol 2: Cell Viability and Proliferation Assay

This protocol determines the cytotoxic or cytostatic effects of this compound.

Materials:

  • Cancer or other relevant cell lines.

  • 96-well plates.

  • This compound.

  • Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).

Methodology:

  • Seed cells in 96-well plates at an appropriate density. Allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Assess cell viability using your chosen reagent according to the manufacturer's protocol.

  • Measure absorbance or fluorescence and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Data Summaries

The following tables present hypothetical data to guide experimental design. Note: This data is for illustrative purposes and must be determined empirically for your specific system.

Table 1: Hypothetical IC50 Values for Cell Viability

Cell LineTissue of OriginAdenosine Receptor ProfileHypothetical IC50 (µM)
A549Lung CarcinomaHigh A2B25.5
MCF-7Breast CarcinomaHigh A1, A2A42.1
PC-3Prostate CarcinomaHigh A2B, A315.8
HEK293Embryonic KidneyLow Endogenous>100

Table 2: Hypothetical Efficacy in cAMP Assays

Receptor Subtype (Expressed in HEK293)Assay TypeHypothetical EC50/IC50 (nM)
A1cAMP InhibitionIC50 = 85
A2AcAMP AccumulationEC50 = 120
A2BcAMP AccumulationEC50 = 1500
A3cAMP InhibitionIC50 = 55

Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathway

G cluster_membrane Cell Membrane AR_A1_A3 A1/A3 Receptors Gi Gi/o AR_A1_A3->Gi AR_A2A_A2B A2A/A2B Receptors Gs Gs AR_A2A_A2B->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts Compound N6,N6-Dimethyl- xylo-adenosine Compound->AR_A1_A3 Compound->AR_A2A_A2B ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Response

Caption: General signaling pathways for adenosine receptors.

References

Technical Support Center: N6,N6-Dimethyl-xylo-adenosine Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established assay protocols for N6,N6-Dimethyl-xylo-adenosine are limited in publicly available literature. This guide provides a framework based on common laboratory practices for the analysis of related nucleoside and adenosine (B11128) analogs. The troubleshooting advice and protocols are intended as a starting point for researchers and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from similar compounds?

This compound is a synthetic adenosine analog. It is structurally distinct from the more commonly studied N6-methyladenosine (m6A), which is a prevalent internal modification of mRNA in eukaryotes. The key differences lie in the dimethylation at the N6 position of the adenine (B156593) base and the presence of a xylose sugar moiety instead of ribose. These modifications can significantly alter its biological activity and recognition by enzymes and receptors. It is classified as a nucleoside analog and has been suggested to have potential as a smooth muscle vasodilator and to inhibit cancer progression, though specific data is scarce.[1][2][3]

Q2: What are the most common types of assays used for this compound?

Given its nature as a small molecule and adenosine analog, the most common assays would likely include:

  • High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment.

  • Mass Spectrometry (MS): For identification, characterization, and sensitive quantification, often coupled with HPLC (LC-MS).[4][5][6]

  • Competitive Immunoassays (e.g., ELISA): For quantification in biological samples, provided a specific antibody is available.[7][8][9]

  • Receptor Binding Assays: To determine its affinity and selectivity for adenosine receptors.[10][11]

  • Functional Assays: Such as cAMP accumulation assays, to measure its effect on adenosine receptor signaling pathways.[10][12][13]

Q3: How should I prepare and store this compound stock solutions?

  • Solubility: N6,N6-Dimethyladenosine (a related compound) is soluble in DMF, DMSO, and to a lesser extent in PBS (pH 7.2) and ethanol.[14] It is crucial to determine the solubility for your specific lot of this compound.

  • Storage: For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO or DMF can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of adenosine and its analogs in aqueous solutions can be pH and temperature-dependent.[4][15]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Mismatch between sample solvent and mobile phase.

    • Column overload.

    • Secondary interactions with the stationary phase.

    • Column degradation.

  • Solution:

    • Whenever possible, dissolve the sample in the mobile phase.

    • Reduce the injection volume or sample concentration.

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

    • Use a new column or a guard column to protect the analytical column.[16]

Issue: Inconsistent Retention Times

  • Possible Cause:

    • Inconsistent mobile phase preparation.

    • Fluctuations in column temperature.

    • Pump malfunction or leaks.[16][17]

    • Insufficient column equilibration time.

  • Solution:

    • Ensure the mobile phase is prepared fresh and degassed.[18]

    • Use a column oven to maintain a constant temperature.[17]

    • Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[16]

    • Allow at least 10 column volumes for equilibration after changing the mobile phase.

Mass Spectrometry (MS) Analysis

Issue: Low Signal Intensity or Poor Ionization

  • Possible Cause:

    • Suboptimal ionization source parameters.

    • Ion suppression from matrix components in the sample.

    • Degradation of the compound.

  • Solution:

    • Optimize MS parameters such as ion spray voltage and source temperature. A study on methylated adenosines used an ion spray voltage of 5.5 kV and a temperature of 550°C.[5]

    • Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.

    • Ensure proper sample handling and storage to prevent degradation. Check for stability under different pH and temperature conditions.[4][15]

Issue: Difficulty in Distinguishing from Isomers

  • Possible Cause:

    • Positional isomers of methylated adenosine can have the same mass-to-charge ratio (m/z).[19]

  • Solution:

    • Couple mass spectrometry with a robust chromatographic separation (LC-MS/MS) to separate isomers based on their retention times.[5][6]

    • Use high-resolution mass spectrometry and tandem MS (MS/MS) to generate unique fragmentation patterns for each isomer. For example, the molecular ion of dimethylated adenosine is at m/z 296.1, and its fragmentation can help in identification.[6]

Competitive Immunoassay (ELISA)

Issue: High Background Signal

  • Possible Cause:

    • Ineffective blocking.

    • Cross-reactivity of the antibody with other molecules in the sample matrix.

    • Insufficient washing.

  • Solution:

    • Try different blocking buffers (e.g., BSA, non-fat dry milk) and increase the blocking time.

    • Increase the salt concentration in the wash buffers to reduce non-specific binding.[7]

    • Increase the number and duration of wash steps.[7]

Issue: Weak or No Signal

  • Possible Cause:

    • Antibody concentration is too low.

    • The competitor (labeled this compound) concentration is too high.

    • Degradation of the analyte in the sample.

  • Solution:

    • Optimize the concentrations of both the antibody and the competitor through titration experiments.

    • Ensure proper sample collection and storage to maintain the integrity of this compound.

    • Check for matrix effects by spiking a known amount of the analyte into a sample matrix and assessing recovery.[7]

Experimental Protocols

Example Protocol: HPLC Quantification of Adenosine Analogs

This protocol is a general guideline and should be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol (B129727) or acetonitrile). A 20-minute gradient from 5% to 80% solvent B can be a starting point.[6]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength of ~260-274 nm.[14][20]

  • Standard Curve Preparation: Prepare a series of standards of known concentrations of this compound in the mobile phase.

  • Sample Preparation: Biological samples may require protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove debris.

  • Injection Volume: 10-20 µL.

  • Analysis: Run the standards and samples. Plot the peak area versus concentration for the standards to generate a standard curve. Use the standard curve to determine the concentration of this compound in the samples.

Example Protocol: Competitive ELISA for Small Molecules

This protocol assumes the availability of an antibody specific to this compound and a labeled version of the molecule (e.g., conjugated to HRP).

  • Coating: Coat a 96-well plate with the anti-N6,N6-Dimethyl-xylo-adenosine antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: Add standards or samples to the wells, followed immediately by the addition of a fixed concentration of HRP-conjugated this compound. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Reading: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Example HPLC Retention Times and UV Maxima for Adenosine Analogs

CompoundRetention Time (min)UV λmax (nm)
Adenosine8.5260
N6-Methyladenosine10.2266
This compound (To be determined) ~274
Internal Standard(e.g., 12.1)(e.g., 254)

Table 2: Example Competitive ELISA Data

Concentration (nM)Absorbance at 450 nm (Mean)% Inhibition
01.8500%
0.11.62012.4%
11.15037.8%
100.65064.9%
1000.25086.5%
10000.10094.6%
Sample 1 0.875 52.7%
Sample 2 1.320 28.6%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extract Extraction sample->extract cleanup Cleanup (SPE) extract->cleanup hplc HPLC Separation cleanup->hplc ms MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A generalized workflow for the analysis of this compound.

signaling_pathway compound N6,N6-Dimethyl- xylo-adenosine receptor Adenosine Receptor (e.g., A2A) compound->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp atp ATP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: Hypothetical signaling pathway for an adenosine A2A receptor agonist.

References

Technical Support Center: Optimizing N6,N6-Dimethyl-xylo-adenosine Concentration for Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of N6,N6-Dimethyl-xylo-adenosine in cell-based assays. Due to the limited specific data currently available for this compound, this guide offers a framework for optimizing its concentration by drawing parallels with other adenosine (B11128) analogs and providing generalized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is an adenosine analog.[1][2] Adenosine analogs are a class of molecules that structurally resemble adenosine and can interact with various cellular components, including adenosine receptors and enzymes that metabolize adenosine.[3] Generally, adenosine analogs have been investigated for their roles as smooth muscle vasodilators and their potential to inhibit cancer progression.[1] this compound is expected to act as an adenosine receptor agonist, potentially impacting cardiovascular, respiratory, and central nervous system functions.[2]

It is crucial to distinguish this compound from the more extensively studied N6-methyladenosine (m6A), which is a common modification of messenger RNA (mRNA) involved in regulating gene expression.[4] While both are adenosine derivatives, their primary biological roles are distinct.

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: Due to the absence of specific studies on this compound, a definitive starting concentration is not established. However, for novel adenosine analogs, a broad concentration range is typically screened in initial experiments. Based on studies with other adenosine analogs, a starting range of 0.1 µM to 100 µM is a reasonable approach to determine the cytotoxic and cytostatic effects.[5] It is recommended to perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: For initial experiments, this compound can typically be solubilized in a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[4] It is important to note the final concentration of the solvent in your cell culture medium, as high concentrations of DMSO can be toxic to cells. The final DMSO concentration should ideally be kept below 0.1%.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect on cells Concentration may be too low.Increase the concentration range in your dose-response experiment. Consider extending the incubation time.
The compound may not be active in your specific cell line or assay.Verify the activity of your compound with a positive control. Consider testing in a different cell line.
The compound may have degraded.Ensure proper storage of the compound and stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
High levels of cell death, even at low concentrations The compound may be highly cytotoxic to your cell line.Decrease the concentration range significantly. Perform a more granular dose-response curve at the lower concentrations. Reduce the incubation time.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a solvent-only control.
Inconsistent or variable results between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well/plate.
Variability in compound dilution.Prepare fresh serial dilutions for each experiment from a reliable stock solution.
Cell line instability.Use cells from a consistent passage number and regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework to determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.[5] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

This protocol outlines how to assess the effect of this compound on key signaling proteins.

Methodology:

  • Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., based on IC50 data) for a specific time.

  • Cell Lysis: Lyse the cells to extract total protein and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK).[5]

    • Incubate with HRP-conjugated secondary antibodies.

  • Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Potential Signaling Pathways and Experimental Workflow

Based on the known functions of other adenosine analogs and m6A, this compound could potentially modulate key cellular signaling pathways.[5]

Signaling_Pathways cluster_pathways Potential Signaling Pathways Compound N6,N6-Dimethyl- xylo-adenosine Receptor Adenosine Receptors Compound->Receptor Binds to Downstream Downstream Effectors Receptor->Downstream PI3K PI3K-AKT (Cell Survival, Proliferation) Downstream->PI3K NFkB NF-κB (Inflammation, Immune Response) Downstream->NFkB Wnt Wnt/β-catenin (Development, Cancer) Downstream->Wnt MAPK MAPK/ERK (Proliferation, Differentiation) Downstream->MAPK

Caption: Potential signaling pathways modulated by this compound.

The following workflow can be adopted to systematically investigate the cellular effects of this compound.

Experimental_Workflow cluster_setup Initial Setup cluster_screening Primary Screening cluster_mechanism Mechanism of Action Prep Compound Preparation (Stock Solution in DMSO) Culture Cell Culture (Select appropriate cell lines) Prep->Culture Viability Cell Viability Assay (MTT) Determine IC50 Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Viability->Apoptosis CellCycle Cell Cycle Analysis Viability->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Viability->Signaling

Caption: A generalized workflow for in vitro investigation of this compound.

References

troubleshooting inconsistent results with N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6,N6-Dimethyl-xylo-adenosine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure reliable experimental outcomes. Given that specific experimental data for this compound is limited in public literature, this guide draws upon established principles for adenosine (B11128) receptor agonists and nucleoside analogs to provide a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic adenosine analog. Like other adenosine analogs, it is presumed to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[1][2][3] Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Its unique xylofuranosyl sugar moiety may confer novel structure-activity relationships, potentially offering different receptor subtype selectivity compared to endogenous adenosine.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Q3: What solvents can be used to dissolve this compound?

A3: Based on solubility data for the closely related compound N6,N6-Dimethyladenosine, it is expected to be soluble in organic solvents such as DMSO (≥ 125 mg/mL) and to a lesser extent in ethanol. For aqueous buffers, achieving high concentrations may be challenging due to the hydrophobic nature of the dimethylated adenine (B156593) base. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.

Troubleshooting Guides

Issue 1: Inconsistent or Low Agonist Potency in cAMP Functional Assays

You are observing variable EC50 values or a lower than expected maximal response when stimulating cells with this compound in a cAMP assay.

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old dilutions.
Poor Solubility in Assay Buffer Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is consistent across all experiments and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Visually inspect for any precipitation upon dilution into the aqueous buffer. Sonication may aid in solubilization.
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal cell number per well that yields a robust and reproducible cAMP signal within the linear range of your detection kit.
Incorrect Stimulation Time Optimize the incubation time for agonist stimulation. A time-course experiment (e.g., 5, 15, 30, 60 minutes) will help determine the point of maximal cAMP production.
Phosphodiesterase (PDE) Activity Endogenous PDEs degrade cAMP, which can dampen the signal. Include a PDE inhibitor, such as IBMX (0.5 mM), in your stimulation buffer to prevent cAMP breakdown and enhance the assay window.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that the stimulation time is not excessively long.
Issue 2: High Variability in Radioligand Binding Assays

Your radioligand binding experiments show high non-specific binding or poor reproducibility between replicates.

Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) - Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value. - Optimize Blocking Agents: Include BSA (0.1-1%) in the assay buffer to reduce binding to non-receptor components. - Increase Wash Steps: Perform additional washes with ice-cold buffer after filtration to remove unbound radioligand.
Low Specific Binding - Verify Receptor Integrity: Ensure cell membranes have been stored properly (-80°C) and have not undergone multiple freeze-thaw cycles. Confirm receptor expression via Western blot if possible. - Check Radioligand Quality: Verify the specific activity and purity of the radioligand. Degraded radioligand can lead to poor binding. - Optimize Protein Concentration: Titrate the amount of membrane protein per well to find the optimal balance between a strong signal and low NSB.
Incomplete Equilibration Determine the time required to reach binding equilibrium by performing an association kinetics experiment at the intended assay temperature.
Compound Adsorption to Plates Use low-binding microplates, especially when working with low concentrations of the compound.

Experimental Protocols & Data Presentation

Protocol 1: cAMP Functional Assay

This protocol measures the effect of this compound on intracellular cAMP levels in cells expressing a Gs- or Gi-coupled adenosine receptor subtype.

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine receptor of interest.

  • Culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Cell Stimulation:

    • For Gs-coupled receptors : Remove culture medium, add the compound dilutions, and incubate for the optimized time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors : Co-incubate the compound dilutions with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to an adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the target adenosine receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Radioligand (e.g., [3H]CGS21680 for A2A receptors) at a concentration near its Kd.

  • This compound stock solution.

  • Non-selective antagonist (for determining non-specific binding, e.g., XAC).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Dilutions: Create serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • This compound dilution, vehicle (for total binding), or non-selective antagonist (for non-specific binding).

    • Radioligand.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the plate contents through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log of the competitor concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table provides a template for organizing experimental data. Values for reference compounds are illustrative, and entries for this compound are placeholders for your experimental results.

Table 1: Radioligand Binding Affinities (Ki, nM) at Human Adenosine Receptors

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
NECA (non-selective agonist)15201,40025
Adenosine (endogenous agonist)3002,00015,0001,000
This compound Experimental DataExperimental DataExperimental DataExperimental Data

Visualizations

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_membrane Cell Membrane A1_A3 A1/A3 Receptors Gi Gαi/o A1_A3->Gi A2A_A2B A2A/A2B Receptors Gs Gαs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP - / + Ligand N6,N6-Dimethyl- xylo-adenosine Ligand->A1_A3 Ligand->A2A_A2B ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Generalized signaling pathways for adenosine receptors.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow cluster_reagent Reagent Checks cluster_optimize Optimization Start Inconsistent Experimental Results Check_Reagent 1. Verify Reagent Quality Start->Check_Reagent Check_Protocol 2. Review Protocol Steps Check_Reagent->Check_Protocol Compound Compound Purity, Solubility, Stability Check_Reagent->Compound Cells Cell Line Passage #, Viability, Receptor Expression Check_Reagent->Cells Buffers pH, Contamination, Correct Components Check_Reagent->Buffers Check_Equipment 3. Calibrate Equipment Check_Protocol->Check_Equipment Optimize 4. Optimize Assay Parameters Check_Equipment->Optimize End Consistent Results Optimize->End Concentration Titrate Compound & Cell Density Optimize->Concentration Time Optimize Incubation Time Optimize->Time

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Resistance to N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with N6,N6-Dimethyl-xylo-adenosine. Given the limited specific literature on resistance to this compound, this guide is based on established principles of drug resistance in cell lines and knowledge of related adenosine (B11128) analogs.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing a diminished response. What is the likely cause?

A1: This is likely due to the development of acquired resistance, a common phenomenon in cancer cell lines continuously exposed to a drug. The primary causes can include:

  • Target Alteration: Mutations or changes in the expression of the molecular target of this compound.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively remove the compound from the cell.

  • Altered Metabolism: Changes in cellular metabolism that may inactivate this compound. For some nucleoside analogs, reduced activity of activating enzymes like adenosine kinase can be a resistance mechanism.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.

  • Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.

Q2: How can I definitively confirm that my cell line has developed resistance?

A2: The standard method to confirm and quantify resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line confirms the development of resistance.[1]

Q3: What are the immediate troubleshooting steps if I suspect resistance to this compound?

A3:

  • Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to ensure the identity of your cell line and rule out cross-contamination.

  • Mycoplasma Testing: Check for mycoplasma contamination, which can significantly alter cellular responses to drugs.

  • Compound Integrity: Verify the concentration, purity, and stability of your this compound stock solution.

  • Dose-Response Curve: Conduct a new IC50 experiment to precisely quantify the level of resistance.

  • Review Culture Practices: Ensure consistent cell passaging and maintenance protocols, as prolonged culture can lead to phenotypic drift.

Q4: Could the resistance be related to adenosine kinase activity?

A4: Yes, this is a plausible mechanism. For some adenosine analogs, resistance is associated with reduced adenosine kinase activity. This enzyme is often required to phosphorylate the analog to its active triphosphate form. A decrease in this enzyme's activity would lead to less active drug within the cell.

Troubleshooting Guide

If you have confirmed resistance in your cell line, the following guide will help you investigate the underlying mechanisms and explore potential strategies to overcome it.

Problem: Decreased sensitivity of the cell line to this compound.

Workflow for Investigating Resistance:

G cluster_mechanisms Potential Mechanisms A Confirm Resistance (IC50 Assay) B Investigate Potential Mechanisms A->B M1 Target Alteration (Sequencing) B->M1 M2 Increased Drug Efflux (qPCR/Western Blot) B->M2 M3 Altered Metabolism (Enzyme Activity Assay) B->M3 M4 Bypass Pathway Activation (Western Blot) B->M4 C Hypothesize Resistance Mechanism D Develop Strategy to Overcome Resistance C->D M1->C M2->C M3->C M4->C G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Drug N6,N6-Dimethyl- xylo-adenosine Receptor Adenosine Receptor Drug->Receptor Transporter Nucleoside Transporter Drug->Transporter Pathway Downstream Signaling (e.g., cAMP modulation) Receptor->Pathway Drug_in N6,N6-Dimethyl- xylo-adenosine Transporter->Drug_in AK Adenosine Kinase Drug_in->AK Active_Drug Active Metabolite (e.g., Triphosphate) AK->Active_Drug Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Active_Drug->Effect Pathway->Effect G cluster_resistance Resistance Mechanisms Drug N6,N6-Dimethyl- xylo-adenosine Drug_in Intracellular Drug Drug->Drug_in Influx Target Cellular Target Drug_in->Target R1 Increased Efflux (MDR1/ABCB1) Drug_in->R1 R2 Decreased Activation (Reduced Adenosine Kinase) Drug_in->R2 Inhibited by Effect Cellular Effect Target->Effect R3 Target Alteration Target->R3 Altered by R4 Bypass Pathway Activation Effect->R4 Bypassed by

References

Technical Support Center: Refining In Vivo Delivery of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6,N6-Dimethyl-xylo-adenosine. The following information is designed to address common challenges encountered during in vivo experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation of this compound is cloudy and appears to have precipitated. What are the likely causes and how can I resolve this?

A1: Poor aqueous solubility is a common challenge for many small molecules, including nucleoside analogs like this compound. Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential toxicity.

Troubleshooting Steps:

  • Optimize Formulation: For compounds with low water solubility, various formulation strategies can be employed to improve solubility and stability.[1][2][3][4] Consider the approaches summarized in the table below.

  • Particle Size Reduction: Decreasing the particle size of the solid compound can increase its surface area and, consequently, its rate of dissolution.[1] Techniques such as micronization could improve bioavailability.

Table 1: Formulation Strategies for Poorly Soluble Compounds
StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) with aqueous solutions (e.g., saline, PBS).[5]Simple to prepare; suitable for initial in vivo screening.Can cause irritation or toxicity at high concentrations; potential for drug precipitation upon injection.
Surfactants Employing agents like Tween 80 or Cremophor EL to form micelles that encapsulate the drug.Can significantly increase solubility; may enhance permeability.Potential for toxicity; can interfere with some biological assays.
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the drug molecule.[4]Improves solubility and stability; can reduce local irritation.Can be expensive; may alter drug pharmacokinetics.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the compound in a mixture of oils, surfactants, and co-solvents that form an emulsion or microemulsion in an aqueous environment.[4][6][7]Enhances oral bioavailability; protects the drug from degradation.More complex to formulate and characterize; potential for gastrointestinal side effects.
Nanoparticle Formulations Encapsulating the drug in polymeric nanoparticles or lipid nanoparticles (LNPs).[7][8][9]Can improve solubility, stability, and targeting; may reduce toxicity.Complex manufacturing process; requires thorough characterization.

Q2: I am observing high variability in my in vivo experimental results between animals. What are the potential sources of this inconsistency?

A2: High variability in in vivo studies can obscure the true effect of your compound. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Ensure Consistent Dosing: Inaccurate or inconsistent administration of the compound is a primary source of variability.[10]

    • Normalize the dose to the body weight of each animal.

    • Use precise and consistent dosing techniques.

    • For oral gavage, ensure the compound is delivered directly to the stomach.

    • For intravenous injections, confirm proper needle placement in the vein.

  • Address Biological Variability: Inherent biological differences between individual animals can also lead to varied responses.[10]

    • Increase the number of animals per group to enhance statistical power.

    • Ensure that animals are age- and sex-matched.

    • Acclimatize animals to the housing conditions for at least one week before the experiment.[9]

  • Check Formulation Stability: Ensure your formulation is stable throughout the duration of the experiment. A degrading formulation will lead to inconsistent dosing over time.

Q3: The compound does not appear to be efficacious in my in vivo model. What should I investigate?

A3: A lack of efficacy can stem from issues with the compound itself, its delivery, or the experimental design.

Troubleshooting Steps:

  • Verify Compound Activity: Confirm the in vitro activity of the batch of this compound you are using to ensure it is not degraded.

  • Assess Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[10]

    • Consider increasing the dose, but be mindful of potential toxicity.

    • Explore alternative routes of administration (e.g., intraperitoneal vs. oral).

    • Evaluate the use of formulation strategies to enhance absorption (see Table 1).

    • Conduct a pilot pharmacokinetic (PK) study to determine the concentration of the compound in plasma and target tissues over time.

  • Re-evaluate the Dosing Regimen: The frequency and timing of administration may not be optimal. A PK study can help inform a more effective dosing schedule.[11]

Q4: I am observing unexpected toxicity in my animal models. How can I troubleshoot this?

A4: Unexpected toxicity can be dose-dependent or related to the formulation itself.

Troubleshooting Steps:

  • Evaluate Formulation Components: The vehicle used to dissolve this compound may be causing the toxicity. Administer the vehicle alone to a control group to assess its effects.[10]

  • Reduce the Dose: Determine if the toxicity is dose-dependent by testing a lower dose.[10]

  • Consider Off-Target Effects: The compound may be interacting with unintended targets.[10] A thorough literature search for known off-target effects of similar adenosine (B11128) analogs may provide insights.

  • Refine the Administration Procedure: Rapid injection can sometimes cause adverse effects. Consider a slower rate of administration.[5]

Experimental Protocols

The following are generalized protocols that should be adapted based on your specific experimental needs and institutional guidelines.

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration

This protocol describes the preparation of a common co-solvent formulation for initial in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG400

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO. For example, start with 10% of the final volume as DMSO.

  • Once fully dissolved, add PEG400. A common ratio is 10% DMSO and 40% PEG400.

  • Slowly add the sterile saline or PBS to reach the final desired volume while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may require further optimization of the co-solvent ratios or a different formulation strategy.

  • Ensure the final concentration of DMSO is non-toxic for the chosen route of administration and animal model.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This protocol outlines the key steps for a preliminary PK study in rodents.

Procedure:

  • Animal Preparation: Acclimatize animals (e.g., mice or rats) for at least one week. Fast the animals overnight before dosing, with water available ad libitum.[12]

  • Dosing: Administer the this compound formulation via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via an appropriate method (e.g., tail vein, saphenous vein).[12]

  • Plasma Preparation: Process the blood samples to isolate plasma (e.g., by centrifugation with an anticoagulant).

  • Tissue Harvesting (Optional): At the final time point, euthanize the animals and harvest relevant tissues.

  • Sample Analysis: Analyze the plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Table 2: Example Pharmacokinetic Parameters
ParameterDescriptionExample Units
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxhours
AUC Area under the plasma concentration-time curveng*h/mL
t1/2 Elimination half-lifehours

Visualizations

Potential Signaling Pathway for Adenosine Analogs

This compound is an adenosine analog and acts as an adenosine receptor agonist.[13] Adenosine receptors are known to modulate various downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[14][15][16]

Adenosine_Analog_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus AR Adenosine Receptor PI3K PI3K AR->PI3K Activates IKK IKK AR->IKK Modulates AKT AKT PI3K->AKT Activates Gene Target Gene Expression AKT->Gene Regulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->Gene Regulates Compound N6,N6-Dimethyl- xylo-adenosine Compound->AR Agonist

Caption: Potential signaling pathways modulated by adenosine analogs.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel this compound formulation in a disease model.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Formulation Development (e.g., Co-solvent, SEDDS) DoseRange 2. Dose-Range Finding Study (Determine MTD) Formulation->DoseRange Model 3. Disease Model Induction DoseRange->Model Grouping 4. Animal Grouping (Control, Vehicle, Treatment) Model->Grouping Dosing 5. Compound Administration (Define schedule and route) Grouping->Dosing Monitoring 6. Monitoring (Body weight, clinical signs, etc.) Dosing->Monitoring PKPD 9. PK/PD Analysis (Optional) Dosing->PKPD Endpoints 7. Efficacy Endpoint Assessment (e.g., Tumor volume, behavior score) Monitoring->Endpoints Toxicity 8. Toxicity Assessment (Histopathology, blood chemistry) Monitoring->Toxicity Stats 10. Statistical Analysis Endpoints->Stats Toxicity->Stats PKPD->Stats

Caption: General workflow for an in vivo efficacy study.

References

protocol modifications for N6,N6-Dimethyl-xylo-adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6,N6-Dimethyl-xylo-adenosine in their experiments. Due to the limited availability of specific pharmacological data for this compound, this guide leverages established experimental frameworks for other adenosine (B11128) analogs to provide a foundational resource.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic analog of the naturally occurring nucleoside, adenosine.[3][4][5] It is classified as a biomedical product that acts as an adenosine receptor agonist and is intended for research use only.[6] Its molecular formula is C12H17N5O4.[6][7]

Q2: What are the potential research applications of this compound?

A2: As an adenosine analog, this compound may be used to study cardiovascular conditions, respiratory anomalies, and central nervous system dysfunctions.[6] Adenosine analogs are known to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression.[3][4][5]

Q3: What is the mechanism of action for this compound?

A3: The precise mechanism of action for this compound is not well-documented in publicly available literature.[2] However, as an adenosine analog, it is expected to interact with adenosine receptors (A1, A2A, A2B, and A3).[1] These G protein-coupled receptors (GPCRs) modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The related compound, N6,N6-Dimethyladenosine, is an endogenous A3 adenosine receptor ligand and an AKT inhibitor.

Q4: How should I prepare a stock solution of this compound?

A4: For a related compound, N6,N6-Dimethyladenosine, a common solvent is DMSO to prepare stock solutions. A general recommendation is to start with a 10 mM stock solution in DMSO. For in vivo experiments, further dilution protocols are available, often involving vehicles like PEG300, Tween-80, and saline, or corn oil.

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Solution
  • Possible Cause: Limited aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Increase Solvent Concentration: If compatible with your experimental system, increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. Be mindful of solvent toxicity to cells.

    • Use a Different Solvent: Test the solubility in alternative biocompatible solvents such as ethanol (B145695) or PEG300.

    • Sonication: Gently sonicate the solution to aid in dissolution.

    • Warming: Briefly warm the solution to 37°C to improve solubility.

    • pH Adjustment: Evaluate the effect of pH on the compound's solubility.

Problem 2: Inconsistent or No Biological Activity Observed
  • Possible Cause: Compound degradation, improper storage, or experimental setup issues.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Verify the purity and identity of your this compound stock if possible (e.g., via mass spectrometry). Purity should be ≥95%.[6]

    • Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound.

    • Storage Conditions: Ensure the compound is stored correctly, typically at -20°C or -80°C for stock solutions to prevent degradation.

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or model system.

    • Positive Controls: Include a known adenosine receptor agonist (e.g., NECA) as a positive control to validate the experimental setup.

    • Cell Line Specificity: The expression of adenosine receptor subtypes can vary significantly between cell lines. Profile the expression of A1, A2A, A2B, and A3 receptors in your model system.

Experimental Protocols & Data Presentation

Due to the lack of specific published studies on this compound, the following are generalized protocols for characterizing a novel adenosine receptor ligand.[1]

General Workflow for In Vitro Compound Screening

The initial assessment of a novel compound like this compound in cancer cell lines would typically follow this workflow.[8]

G A Compound Preparation (Solubilize in DMSO) B Cell Culture (Select appropriate cell lines) A->B C Cytotoxicity Assays (MTT, XTT, etc.) B->C D Apoptosis & Cell Cycle Analysis (Flow Cytometry) C->D E Signaling Pathway Analysis (Western Blotting) C->E G cluster_0 Cell Membrane cluster_1 Intracellular A1_A3 A1/A3 Receptors Gi Gαi/o A1_A3->Gi Activation A2A_A2B A2A/A2B Receptors Gs Gαs A2A_A2B->Gs Activation AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc

References

Validation & Comparative

A Comparative Guide to N6,N6-Dimethyl-xylo-adenosine and Other Nucleoside Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6,N6-Dimethyl-xylo-adenosine and other notable nucleoside analogs, focusing on their performance backed by experimental data. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related compound N6,N6-Dimethyladenosine and other relevant nucleoside analogs to provide a comparative framework.

Executive Summary

Nucleoside analogs are a cornerstone of modern therapeutics, with broad applications as antiviral and anticancer agents. These molecules mimic endogenous nucleosides and interfere with essential cellular processes such as DNA and RNA synthesis, and signaling pathways. This compound is an adenosine (B11128) analog with purported activity as an adenosine receptor agonist, suggesting potential roles in cardiovascular, respiratory, and central nervous system disorders. The closely related N6,N6-Dimethyladenosine has demonstrated potent inhibitory effects on the AKT signaling pathway, a critical regulator of cell survival and proliferation, and has shown cytotoxic activity against cancer cells. This guide will delve into the available data for these and other analogs, presenting a comparative analysis of their biological activities.

Data Presentation: Comparative Performance of Nucleoside Analogs

The following tables summarize the quantitative data for N6,N6-Dimethyladenosine and other representative nucleoside analogs, providing a basis for comparing their cytotoxic and antiviral activities.

Table 1: Comparative Cytotoxicity of Nucleoside Analogs Against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
N6,N6-DimethyladenosineL1210 Leukemia0.5 µg/mL[1]
GemcitabineH2052 Mesothelioma46 nM[2]
5-Fluoro-2'-deoxyuridineH2052 Mesothelioma43 nM[2]
ClofarabineH2052 Mesothelioma240 nM[2]
Cladribine (2-CdA)H2052 Mesothelioma490 nM[2]

Table 2: Comparative Antiviral Activity of N6-Substituted Adenosine Analogs

CompoundVirusCell LineEC50 ValueSelectivity Index (SI)Reference
N6-(trans-3-phenyl-2-propen-1-yl)adenosineEnterovirus A71 (EV-A71)RD0.66 ± 0.12 µM~645[3]
N6-(5-hexene-2-yne-1-yl)adenosineEnterovirus A71 (EV-A71)RD4.3 ± 1.5 µM~101[3]
N6-(3-trifluoromethylbenzyl)adenosineEnterovirus A71 (EV-A71)RD0.068 ± 0.01 µM~3456[3]
RemdesivirMonkeypox VirusVero-E610.02 µM50.24[4]
MolnupiravirMonkeypox VirusVero-E65.726 µM19.455[4]

Signaling Pathways and Mechanisms of Action

N6,N6-Dimethyladenosine has been identified as a potent inhibitor of the PI3K/AKT signaling pathway, a key cascade regulating cell growth, proliferation, and survival.[5][6] Inhibition of this pathway is a critical mechanism for the anticancer activity of many therapeutic agents.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) N6_N6_Dimethyladenosine N6,N6-Dimethyladenosine N6_N6_Dimethyladenosine->AKT Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: PI3K/AKT signaling pathway and the inhibitory action of N6,N6-Dimethyladenosine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other nucleoside analogs.

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of a nucleoside analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Nucleoside analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nucleoside analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[7][8][9][10][11]

MTT_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of nucleoside analog A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Plaque_Assay_Workflow A Seed host cells to confluency B Prepare virus-compound mixtures A->B C Infect cell monolayers B->C D Add semi-solid overlay C->D E Incubate until plaques form D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 value G->H Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (e.g., anti-p-AKT) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis H->I

References

N6,N6-Dimethyl-xylo-adenosine: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct experimental data for N6,N6-Dimethyl-xylo-adenosine necessitates a comparative approach, drawing insights from well-characterized adenosine (B11128) analogs. This guide provides an objective comparison of its potential biological activities with established alternatives, supported by available experimental data for these related compounds.

This compound is an adenosine analog, a class of molecules known for a variety of biological effects, including acting as smooth muscle vasodilators and possessing potential for cancer inhibition. It is also described as an adenosine receptor agonist, suggesting its utility in studying cardiovascular, respiratory, and central nervous system disorders. However, a comprehensive validation of its specific biological effects is limited in publicly available scientific literature. To provide a useful framework for researchers, this guide compares the known biological effects of prominent adenosine analogs: Acadesine, Clofarabine (B1669196), Fludarabine (B1672870), Vidarabine (B1017), and N6-cyclohexyladenosine (CHA).

Comparative Analysis of Biological Activity

The biological activities of adenosine analogs are diverse, ranging from anti-cancer and anti-viral effects to the modulation of adenosine receptors. The following tables summarize the available quantitative data for several well-studied adenosine analogs, offering a baseline for understanding the potential efficacy of this compound.

Table 1: Anti-cancer Activity of Adenosine Analogs (IC50 Values)
CompoundCell LineCancer TypeIC50 ValueCitation(s)
Clofarabine RPMI 8226Multiple Myeloma1.54 µg/mL[1]
MM.1SMultiple Myeloma13.48 µg/mL[1]
MM.1RMultiple Myeloma33.79 µg/mL[1]
U266Multiple Myeloma222.2 µg/mL[1]
HL-60Acute Myeloid Leukemia95.0 nM (at 48h)[2]
HEL-NSErythroleukemia95.0 nM (at 48h)[2]
Fludarabine RPMI 8226Multiple Myeloma1.54 µg/mL[1]
MM.1SMultiple Myeloma13.48 µg/mL[3]
MM.1RMultiple Myeloma33.79 µg/mL[3]
U266Multiple MyelomaResistant[3]
Acadesine (AICAR) B-CLL cellsB-cell Chronic Lymphocytic Leukemia380 µM (EC50 for apoptosis)[4]
Table 2: Antiviral Activity of Vidarabine (IC50 Values)
VirusCell LineIC50 ValueCitation(s)
Herpes Simplex Virus-1 (HSV-1) Not Specified9.3 µg/mL[5][6]
Herpes Simplex Virus-2 (HSV-2) Not Specified11.3 µg/mL[5][6]
Table 3: Adenosine Receptor Activity of N6-Cyclohexyladenosine (CHA)
ReceptorAssay TypeValueSpecies/TissueCitation(s)
Adenosine A1 Receptor EC508.2 nMNot Specified[7][8]
Adenosine A1 Receptor IC502.3 nMRat Cortical Membranes[9]
Adenosine A2 Receptor IC50870 nMRat Striatal Membranes[9]
Adenosine A1 Receptor Kd0.7 nMBovine Brain Membranes[10]
Adenosine A1 Receptor Kd6 nMGuinea Pig Brain Membranes[10]

Mechanisms of Action: A Comparative Overview

The diverse biological effects of adenosine analogs stem from their distinct mechanisms of action. While some act as antimetabolites, others function as receptor agonists.

  • Clofarabine and Fludarabine: These are purine (B94841) nucleoside analogs that exert their anti-cancer effects primarily through the inhibition of DNA synthesis.[5][11][12][13][14][15][16][17] After intracellular phosphorylation to their active triphosphate forms, they inhibit key enzymes like DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation and the induction of apoptosis (programmed cell death).[5][11][12][13][14][15][16][17]

  • Vidarabine: This antiviral agent also interferes with DNA synthesis.[2] It is converted to its active triphosphate form within cells, which then competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to chain termination.[2]

  • Acadesine (AICAR): This compound is an adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[18] Activation of AMPK, a key cellular energy sensor, can lead to various metabolic effects and, in the context of cancer, can induce apoptosis.[4][18]

  • N6-cyclohexyladenosine (CHA): CHA is a selective agonist for the adenosine A1 receptor.[6][7][8][9][10][19] Its biological effects, such as reducing heart rate and promoting remyelination, are mediated through the activation of this receptor and its downstream signaling pathways.[7][8][20]

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

cluster_0 Antimetabolite Adenosine Analogs Fludarabine / Clofarabine Fludarabine / Clofarabine Intracellular Phosphorylation Intracellular Phosphorylation Fludarabine / Clofarabine->Intracellular Phosphorylation Active Triphosphate Form Active Triphosphate Form Intracellular Phosphorylation->Active Triphosphate Form Ribonucleotide Reductase Ribonucleotide Reductase Active Triphosphate Form->Ribonucleotide Reductase DNA Polymerase DNA Polymerase Active Triphosphate Form->DNA Polymerase DNA Synthesis Inhibition DNA Synthesis Inhibition Ribonucleotide Reductase->DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis

Figure 1. Mechanism of Action for Antimetabolite Adenosine Analogs.

cluster_1 Acadesine (AICAR) Signaling Pathway Acadesine Acadesine Intracellular Phosphorylation Intracellular Phosphorylation Acadesine->Intracellular Phosphorylation ZMP (AICAR monophosphate) ZMP (AICAR monophosphate) Intracellular Phosphorylation->ZMP (AICAR monophosphate) AMPK Activation AMPK Activation ZMP (AICAR monophosphate)->AMPK Activation Metabolic Regulation Metabolic Regulation AMPK Activation->Metabolic Regulation Apoptosis Apoptosis AMPK Activation->Apoptosis

Figure 2. Acadesine (AICAR) Signaling Pathway.

cluster_2 General Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Reagent Addition MTT Reagent Addition Incubation->MTT Reagent Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Figure 3. General Workflow for an In Vitro Cytotoxicity Assay.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological effects of adenosine analogs. Specific parameters may vary between studies.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the adenosine analog. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the adenosine analog at various concentrations and for different time points.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Adenosine Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific adenosine receptor subtype (e.g., A1).

  • Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., rat brain for A1 receptors).

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]CHA for A1 receptors) in the presence of various concentrations of the unlabeled test compound (the adenosine analog).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

While direct experimental validation of the biological effects of this compound is currently lacking in the public domain, a comparative analysis of well-characterized adenosine analogs provides a valuable framework for predicting its potential activities. Based on the data from related compounds, it is plausible that this compound could exhibit anti-cancer properties, potentially through the inhibition of DNA synthesis or modulation of cell signaling pathways, or it may act as an adenosine receptor agonist. Further experimental studies are essential to elucidate the specific mechanism of action, potency, and therapeutic potential of this particular adenosine analog. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on such investigations.

References

Comparative Analysis of N6,N6-Dimethyl-xylo-adenosine Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Novel Adenosine (B11128) Analog in the Context of Established Alternatives

In the landscape of therapeutic development, adenosine analogs represent a significant class of molecules with broad applications, from antiviral to anticancer therapies. This guide provides a comparative analysis of the efficacy of N6,N6-Dimethyl-xylo-adenosine, a lesser-studied adenosine analog, against well-established alternatives such as Acadesine, Clofarabine, Fludarabine phosphate, and Vidarabine. Due to a notable scarcity of publically available efficacy data for this compound, this comparison focuses on providing a detailed overview of the existing experimental data for its structural and functional counterparts, thereby offering a crucial benchmark for future research and development.

Efficacy Snapshot: A Quantitative Comparison

The following tables summarize the available quantitative data for the selected adenosine analogs. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution due to variations in experimental conditions, including the cell lines and viruses tested.

Table 1: In Vitro Cytotoxicity of Adenosine Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound Data not availableData not available
AcadesineHuman CEM (T-cell leukemia)210[1][2]
HCT-116 (Colon cancer)> 100[1]
K562 (Chronic Myelogenous Leukemia)800[3]
B-CLL (B-cell chronic lymphocytic leukemia)380 (EC50)[4]
ClofarabineLeukemia cell lines (average)0.18 ± 0.01[5]
Variety of leukemia and solid tumor cell lines0.028–0.29[6]
Infant ALL cell lines0.01 - 0.1[7]
FludarabineRPMI 8226 (Multiple Myeloma)1.54 µg/mL (~4.2 µM)[8]
MM.1S (Multiple Myeloma)13.48 µg/mL (~36.8 µM)[8]
K562 (Chronic Myelogenous Leukemia)3.33[9]
Human B Lymphocytes (BL2 and Dana)~0.3[10]

Table 2: In Vitro Antiviral Efficacy of Vidarabine

CompoundVirusIC50 (µg/mL)Citation
VidarabineHerpes Simplex Virus-1 (HSV-1)9.3[11]
Herpes Simplex Virus-2 (HSV-2)11.3[11]

Understanding the Mechanisms: Adenosine Receptor Signaling Pathways

Adenosine analogs exert their biological effects through various mechanisms, including the modulation of adenosine receptors. These G protein-coupled receptors (GPCRs) are classified into four subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct downstream signaling cascades that regulate a wide range of physiological processes.

Adenosine_Signaling_Pathways cluster_A1 A1 Receptor cluster_A2A A2A Receptor cluster_A2B A2B Receptor cluster_A3 A3 Receptor A1 A1 Gi_A1 Gαi/o A1->Gi_A1 AC_inhibit Adenylyl Cyclase (Inhibition) Gi_A1->AC_inhibit PLC_A1 PLC Gi_A1->PLC_A1 cAMP_down ↓ cAMP AC_inhibit->cAMP_down IP3_DAG ↑ IP3/DAG PLC_A1->IP3_DAG A2A A2A Gs_A2A Gαs A2A->Gs_A2A AC_activate_A2A Adenylyl Cyclase (Activation) Gs_A2A->AC_activate_A2A cAMP_up_A2A ↑ cAMP AC_activate_A2A->cAMP_up_A2A PKA_A2A PKA cAMP_up_A2A->PKA_A2A CREB_A2A CREB PKA_A2A->CREB_A2A A2B A2B Gs_A2B Gαs A2B->Gs_A2B Gq_A2B Gαq A2B->Gq_A2B AC_activate_A2B Adenylyl Cyclase (Activation) Gs_A2B->AC_activate_A2B PLC_A2B PLC Gq_A2B->PLC_A2B cAMP_up_A2B ↑ cAMP AC_activate_A2B->cAMP_up_A2B A3 A3 Gi_A3 Gαi A3->Gi_A3 Gq_A3 Gαq A3->Gq_A3 AC_inhibit_A3 Adenylyl Cyclase (Inhibition) Gi_A3->AC_inhibit_A3 PLC_A3 PLC Gq_A3->PLC_A3 cAMP_down_A3 ↓ cAMP AC_inhibit_A3->cAMP_down_A3

Caption: Adenosine receptor signaling pathways.

Experimental Corner: Protocols for Efficacy Assessment

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are representative methodologies for key in vitro assays used to evaluate the efficacy of adenosine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or alternatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the in vitro efficacy of antiviral compounds against cytopathic viruses like Herpes Simplex Virus (HSV).[12]

Principle: The assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death and viral replication in a cell monolayer.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.[13]

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing serial dilutions of the antiviral compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of the drug that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow A Seed Confluent Cell Monolayer B Infect with Virus A->B C Overlay with Semi-Solid Medium containing Test Compound B->C D Incubate (2-3 days) C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate IC50 F->G

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Directions

While this compound remains a molecule with underexplored therapeutic potential, this guide provides a foundational comparative framework based on established adenosine analogs. The presented data on Acadesine, Clofarabine, Fludarabine, and Vidarabine highlight the diverse efficacy profiles within this drug class and underscore the need for rigorous, standardized testing of new candidates. Future research on this compound should focus on generating robust in vitro and in vivo efficacy data against a panel of relevant cancer cell lines and viruses. Elucidating its mechanism of action, including its interaction with adenosine receptor subtypes, will be critical in determining its potential clinical utility. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers embarking on the evaluation of this and other novel adenosine analogs.

References

A Comparative Analysis of N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings for two adenosine (B11128) analogs: N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine. This document summarizes their performance, presents supporting experimental data, and details relevant experimental protocols and signaling pathways.

This guide focuses on the available experimental data for N6,N6-Dimethyladenosine and compares it with the well-characterized adenosine analog, N6-Cyclohexyladenosine (CHA), to provide a reference for researchers investigating adenosine receptor signaling and related pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine, focusing on their receptor binding affinities and functional activities.

Table 1: N6,N6-Dimethyladenosine - Biological Activity

TargetAssayCell Line/SystemResult
AKT SignalingIn-cell WesternNon-small cell lung cancer cell linesRobust inhibition of AKT phosphorylation[1]
Adenosine A3 ReceptorLigand BindingHuman A3 ReceptorGreater affinity than unmodified adenosine[2][3][4]

Table 2: N6-Cyclohexyladenosine (CHA) - Biological Activity

Target ReceptorAssaySpecies/TissueBinding Affinity (Kd / Ki)Functional Activity (EC50)
Adenosine A1Radioligand BindingBovine Brain MembranesKd: 0.7 nM[5]8.2 nM[6][7][8][9]
Adenosine A1Radioligand BindingGuinea Pig Brain MembranesKd: 6 nM[5]
Adenosine A1Radioligand BindingNot SpecifiedKi: ~1.3 nM[10]
Adenosine A2ARadioligand BindingNot SpecifiedKi: 514 nM[10]
Adenosine A3Radioligand BindingHumanKi: ~2,400 nM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO cells stably expressing the human A3 receptor or rat brain tissue for A1 receptors).

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]N6-cyclohexyladenosine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., N6,N6-Dimethyladenosine or CHA).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In-cell Western Assay for AKT Phosphorylation

This assay measures the level of protein phosphorylation within cells, providing an indication of the activation state of a signaling pathway.

  • Cell Culture and Treatment: Non-small cell lung cancer cells are cultured in microplates and treated with various concentrations of the test compound (e.g., N6,N6-Dimethyladenosine) for a specified period.

  • Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent to allow for antibody entry.

  • Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated form of AKT and another primary antibody for total AKT (as a loading control).

  • Secondary Antibody Incubation: The cells are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • Signal Detection: The fluorescence intensity in each well is measured using an imaging system.

  • Data Analysis: The ratio of phosphorylated AKT to total AKT is calculated to determine the effect of the compound on AKT signaling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine.

Adenosine_A3_Receptor_Signaling cluster_receptor Cell Membrane A3R Adenosine A3 Receptor G_protein Gi/Gq A3R->G_protein Activation Agonist N6,N6-Dimethyladenosine (Agonist) Agonist->A3R AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway PLC->MAPK Cellular_Response Cellular Response (e.g., anti-inflammatory) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Adenosine A3 Receptor Signaling Pathway.

The Adenosine A3 receptor, a G protein-coupled receptor, can be activated by agonists like N6,N6-Dimethyladenosine. This activation leads to the modulation of downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C, ultimately resulting in various cellular responses.[11][12][13][14][15]

AKT_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) AKT->Downstream_Targets Phosphorylation N6N6DMA N6,N6-Dimethyladenosine (Inhibitor) N6N6DMA->AKT Inhibition Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival

Caption: PI3K/AKT Signaling Pathway Inhibition.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. N6,N6-Dimethyladenosine has been identified as an inhibitor of this pathway, specifically targeting the phosphorylation of AKT.[16][17][18][19][20] This inhibition can block downstream signaling and affect cell fate. N6-Cyclohexyladenosine, conversely, has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF axis.[6]

References

Navigating the Nuances of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide to Its Species-Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the adenosine (B11128) analog N6,N6-Dimethyl-xylo-adenosine reveals a landscape of potential therapeutic applications, yet underscores a critical need for further species-specific research. While direct experimental data on this particular compound remains limited, a comparative approach leveraging data from structurally similar adenosine analogs provides valuable insights for researchers, scientists, and drug development professionals.

This compound is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1][2] Like other adenosine analogs, it is anticipated to function as a smooth muscle vasodilator and potentially inhibit cancer progression.[1][3] Its structural relative, N6,N6-Dimethyladenosine (lacking the xylo- configuration), has been identified as an inhibitor of the AKT signaling pathway and an endogenous ligand for the A3 adenosine receptor, suggesting potential anti-tumor effects.[4][5] The xylo- configuration in this compound is a key structural variation that likely influences its interaction with adenosine receptors and metabolic stability, necessitating dedicated investigation.

Comparative Analysis of Adenosine Analogs

The biological effects of adenosine analogs are highly dependent on their affinity and efficacy at the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which exhibit significant species-specific variations in their amino acid sequences.[6] This variability can lead to differences in ligand binding and signaling, making cross-species extrapolation of data challenging.

For instance, studies on N6-substituted adenosine derivatives have demonstrated marked differences in their affinity and efficacy between human and rodent A3 adenosine receptors.[3][7] Small N6-alkyl groups tend to show selectivity for human A3ARs over rat A3ARs.[7] Such differences are critical for the preclinical evaluation of adenosine-based therapeutics.

Table 1: Comparative Effects of Adenosine Analogs Across Species (Illustrative)

Compound/ModificationPrimary MechanismKnown Effects in Mammals (Human/Rodent)Potential Effects in Other Species (e.g., Insects, Birds)
This compound Hypothesized: Adenosine Receptor AgonistLargely uncharacterized. May act as a vasodilator and anti-proliferative agent.[1]Unknown, requires experimental validation.
N6,N6-Dimethyladenosine AKT Inhibitor, A3 Adenosine Receptor LigandInhibits AKT signaling in non-small cell lung cancer cell lines.[2][4]Unknown.
N6-Methyladenosine (m6A) Endogenous A3 Adenosine Receptor LigandGreater affinity for human A3 receptor than adenosine; involved in allergic responses.[1][8]Unknown.
Other N6-Substituted Adenosines Varying selectivity for A1/A3 vs. A2A receptorsSpecies-dependent affinity and efficacy, with some compounds showing 1100-fold higher potency at human vs. rat A3ARs.[3][7]Likely to exhibit significant species-specific differences.

Disclaimer: This table is illustrative and highlights the need for direct experimental data for this compound.

Signaling Pathways and Potential Mechanisms of Action

Based on the activity of related compounds, this compound may exert its effects through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9] The interaction with adenosine receptors, particularly the A3 subtype, can also influence downstream signaling cascades.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3R A3 Adenosine Receptor This compound->A3R Agonist? PI3K PI3K A3R->PI3K Inhibition? PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols for Species-Specific Analysis

To elucidate the species-specific effects of this compound, a series of well-defined experimental protocols are recommended.

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the cytotoxic effects of this compound across a panel of cell lines from different species (e.g., human, murine, avian, insect).

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a range of concentrations of this compound.

    • Incubate for 48-72 hours.

    • Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to compare sensitivity.

start Seed Cells (Multi-species) treat Treat with This compound (Dose-response) start->treat incubate Incubate (48-72h) treat->incubate assay Viability Assay (MTT/XTT) incubate->assay analyze Calculate IC50 Values assay->analyze

References

Head-to-Head Comparison: N6,N6-Dimethyl-xylo-adenosine and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N6,N6-Dimethyl-xylo-adenosine against standard-of-care drugs in two potential therapeutic areas: supraventricular tachycardia (SVT) and oncology. It is critical to note that there is a significant lack of publicly available preclinical and clinical data specifically for this compound. Therefore, this comparison is based on its presumed mechanism as an adenosine (B11128) receptor agonist and, particularly in the context of oncology, is largely theoretical and illustrative.

Part 1: Cardiovascular Applications - Supraventricular Tachycardia (SVT)

This compound, as an adenosine analog, is presumed to act as an adenosine receptor agonist. In the management of SVT, the primary target is the A1 adenosine receptor in the atrioventricular (AV) node. The standard first-line therapeutic agent is adenosine itself, with calcium channel blockers and beta-blockers serving as effective alternatives.

Mechanism of Action in SVT

Adenosine and its analogs terminate SVT by binding to A1 receptors on the surface of cells in the AV node.[1][2] This activation leads to a temporary block of electrical conduction through the AV node, which interrupts the re-entrant circuit responsible for the tachycardia.[1][3]

Comparative Data: this compound vs. Standard SVT Drugs

The following table summarizes the characteristics of this compound (hypothetical) and standard SVT treatments.

FeatureThis compound (Presumed)Adenosine (Standard of Care)Calcium Channel Blockers (e.g., Verapamil, Diltiazem)Beta-Blockers (e.g., Metoprolol, Esmolol)
Mechanism of Action A1 Adenosine Receptor AgonistA1 Adenosine Receptor AgonistBlock L-type calcium channels in the AV nodeBlock beta-adrenergic receptors in the AV node
Primary Effect Slows AV nodal conduction[1][2]Slows AV nodal conduction[1][2]Slows AV nodal conduction[4][5]Slows AV nodal conduction[6][7][8]
Efficacy in Terminating SVT Unknown>90%[2]~90%[5][9]Effective, often used for rate control and prevention[6][7][10]
Onset of Action UnknownVery rapid (seconds)[2]Rapid (minutes)[4]Rapid (intravenous)[6]
Half-life UnknownVery short (<10 seconds)Longer (hours)Variable (short for esmolol, longer for others)
Administration Intravenous (presumed)Rapid intravenous bolus[11]Slow intravenous infusion or bolus[4][9]Intravenous or oral[6][7]
Common Side Effects UnknownFlushing, chest tightness, brief asystole[11]Hypotension, bradycardia[5]Bradycardia, hypotension, bronchospasm[7]

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Opens cAMP cAMP AC->cAMP Reduces production K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Adenosine N6,N6-Dimethyl- xylo-adenosine Adenosine->A1R Binds to cAMP->Ca_channel Reduces opening AV_conduction Slowed AV Conduction K_efflux->AV_conduction Ca_influx->AV_conduction

Caption: Adenosine Agonist Signaling in AV Node Cells.

cluster_A Arm A cluster_B Arm B cluster_C Arm C start Patient with Stable SVT randomization Randomization start->randomization drug_A Administer N6,N6-Dimethyl- xylo-adenosine (IV Bolus) randomization->drug_A drug_B Administer Adenosine (6mg IV Bolus) randomization->drug_B drug_C Administer Verapamil (Slow IV Infusion) randomization->drug_C monitor_A Continuous ECG Monitoring drug_A->monitor_A outcome_A Measure Time to SVT Termination monitor_A->outcome_A analysis Comparative Efficacy and Safety Analysis outcome_A->analysis monitor_B Continuous ECG Monitoring drug_B->monitor_B outcome_B Measure Time to SVT Termination monitor_B->outcome_B outcome_B->analysis monitor_C Continuous ECG Monitoring drug_C->monitor_C outcome_C Measure Time to SVT Termination monitor_C->outcome_C outcome_C->analysis

Caption: Hypothetical Clinical Trial Workflow for SVT.

Part 2: Oncological Applications (Hypothetical)

The role of adenosine receptors in cancer is an active area of research. A3 adenosine receptor (A3AR) agonists have emerged as potential anti-cancer agents, as the A3AR is often overexpressed in tumor cells.[12][13] These agonists are thought to induce apoptosis (programmed cell death) in cancer cells.[14][15] This section presents a theoretical comparison of this compound, assuming it acts as an A3AR agonist, with a standard chemotherapeutic agent.

Proposed Anti-Cancer Mechanism of Action

A3AR agonists are believed to inhibit tumor growth by deregulating key signaling pathways, such as the Wnt and NF-κB pathways, which are involved in cell proliferation and survival.[14][16] This can lead to the activation of apoptotic pathways and subsequent cancer cell death.

Comparative Data: this compound vs. Standard Chemotherapy

The following table provides a hypothetical comparison of this compound with Doxorubicin, a common chemotherapy drug, against a breast cancer cell line (MCF-7). The data for this compound is purely illustrative.

FeatureThis compound (Hypothetical)Doxorubicin (Standard of Care)
Mechanism of Action A3 Adenosine Receptor Agonist; induces apoptosisDNA intercalator and topoisomerase II inhibitor
Primary Effect Deregulation of Wnt and NF-κB pathways, leading to apoptosis[14][16]Inhibition of DNA replication and transcription
Target Selectivity Potentially selective for cells overexpressing A3AR (e.g., tumor cells)[12]Non-selective, affects all rapidly dividing cells
IC50 (MCF-7 cells) 10 µM (Illustrative)~0.5 - 1.5 µM
Common Side Effects UnknownCardiotoxicity, myelosuppression, nausea

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Adenosine Receptor Wnt Wnt Pathway A3R->Wnt Deregulates NFkB NF-κB Pathway A3R->NFkB Deregulates Agonist N6,N6-Dimethyl- xylo-adenosine Agonist->A3R Binds to Proliferation Cell Proliferation and Survival Wnt->Proliferation Apoptosis Apoptosis Wnt->Apoptosis Induces NFkB->Proliferation NFkB->Apoptosis Induces

Caption: Proposed Anti-Cancer Signaling for A3 Agonists.

cluster_treatment Treatment Groups start Seed Cancer Cells (e.g., MCF-7) incubation1 Incubate 24h start->incubation1 control Vehicle Control incubation1->control drug_X N6,N6-Dimethyl-xylo- adenosine (Varying Conc.) incubation1->drug_X drug_S Standard Drug (Varying Conc.) incubation1->drug_S incubation2 Incubate 48-72h control->incubation2 drug_X->incubation2 drug_S->incubation2 assay Cell Viability Assay (e.g., MTT) incubation2->assay analysis Calculate IC50 Values and Compare Potency assay->analysis

Caption: In Vitro Workflow for Anti-Cancer Drug Screening.

Experimental Protocols

Due to the lack of specific studies on this compound, detailed experimental protocols for this compound are not available. The following are generalized protocols for the types of experiments that would be necessary to generate the comparative data presented in this guide.

Protocol 1: Evaluation of Anti-Arrhythmic Efficacy in an Animal Model
  • Animal Model: Anesthetized rabbits or guinea pigs.

  • Induction of Tachycardia: Programmed electrical stimulation of the heart to induce a sustained atrioventricular nodal reentrant tachycardia (AVNRT).

  • Drug Administration: Once stable tachycardia is established, administer a bolus dose of the test compound (e.g., this compound), adenosine, or placebo via a cannulated vein.

  • Data Collection: Continuously record intracardiac and surface electrocardiograms.

  • Primary Endpoint: Measure the percentage of animals in which the tachycardia is terminated within two minutes of drug administration.

  • Secondary Endpoints: Record the duration of action and any observed side effects (e.g., bradycardia, hypotension).

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and a standard drug (e.g., Doxorubicin). Replace the cell culture medium with medium containing the various drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or resazurin (B115843) to each well. After a further incubation period, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control. Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

References

Evaluating the Specificity of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As with any potential therapeutic agent, a thorough evaluation of its mechanism of action and target specificity is crucial for predicting its efficacy and potential off-target effects. Currently, there is a notable scarcity of published research specifically detailing the molecular targets and specificity of this compound.

It is critical to distinguish this compound, a specific chemical entity, from the well-researched N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a key role in the regulation of gene expression.[3] The majority of scientific literature referencing "N6-methyladenosine" in the context of disease pertains to the m6A RNA modification, not the xylo-adenosine analog.

This guide provides a comparative framework for evaluating the specificity of this compound's mechanism. Given the lack of direct experimental data for this compound, we will outline the established experimental workflows and methodologies used to characterize novel adenosine analogs, providing a roadmap for future research. The primary hypothesized targets for this compound are the adenosine receptors (A1, A2A, A2B, and A3), a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes.[4]

Canonical Adenosine Receptor Signaling Pathways

Adenosine receptors are classic seven-transmembrane GPCRs that are coupled to heterotrimeric G proteins. The activation of these receptors by agonists initiates intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic adenosine monophosphate (cAMP) levels.[5][6]

  • A1 and A3 Receptors: These receptors typically couple to Gαi/o proteins. Agonist binding to A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[5]

  • A2A and A2B Receptors: These receptors are generally coupled to Gαs proteins. Agonist stimulation of A2A and A2B receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1]

The diagram below illustrates the canonical signaling pathways for the four adenosine receptor subtypes.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1/A3 A1/A3 Gαi/o Gαi/o A1/A3->Gαi/o Agonist Adenylyl Cyclase_inhibited Adenylyl Cyclase Gαi/o->Adenylyl Cyclase_inhibited Inhibits cAMP_inhibited cAMP Adenylyl Cyclase_inhibited->cAMP_inhibited Decreases ATP_inhibited ATP ATP_inhibited->Adenylyl Cyclase_inhibited Cellular Response_inhibited Cellular Response cAMP_inhibited->Cellular Response_inhibited A2A/A2B A2A/A2B Gαs Gαs A2A/A2B->Gαs Agonist Adenylyl Cyclase_activated Adenylyl Cyclase Gαs->Adenylyl Cyclase_activated Activates cAMP_activated cAMP Adenylyl Cyclase_activated->cAMP_activated Increases ATP_activated ATP ATP_activated->Adenylyl Cyclase_activated Cellular Response_activated Cellular Response cAMP_activated->Cellular Response_activated

Canonical G-protein signaling pathways for adenosine receptors.

Experimental Framework for Specificity Evaluation

To thoroughly evaluate the specificity of this compound, a multi-faceted experimental approach is required. The following workflow outlines the key stages in characterizing a novel adenosine analog.

Experimental_Workflow Start Start: Synthesize This compound Binding_Assay Radioligand Competition Binding Assays (A1, A2A, A2B, A3) Start->Binding_Assay Functional_Assay Functional Assays (cAMP Accumulation/Inhibition) Binding_Assay->Functional_Assay Target_Validation Cellular Thermal Shift Assay (CETSA) Functional_Assay->Target_Validation Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Functional_Assay->Off_Target_Screening Global_Effects Global Cellular Effects (Transcriptomics/Proteomics) Target_Validation->Global_Effects Off_Target_Screening->Global_Effects Data_Analysis Data Analysis and Specificity Profile Global_Effects->Data_Analysis End Conclusion: Specificity Profile of This compound Data_Analysis->End

Workflow for characterizing a novel adenosine receptor ligand.

Quantitative Data Presentation

The following tables present hypothetical data for this compound compared to known adenosine receptor agonists. These tables are templates for how experimental data should be structured for a clear comparison of specificity.

Table 1: Radioligand Competition Binding Affinity (Ki, nM)

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound TBDTBDTBDTBD
NECA (non-selective agonist)6.5141,20025
CGS-21680 (A2A selective)18015>10,0004,800
2-Cl-IB-MECA (A3 selective)2803,3004,1001.2

TBD: To Be Determined

Table 2: Functional Activity at Adenosine Receptors (EC50, nM and Emax, %)

CompoundA1 (cAMP Inhibition)A2A (cAMP Accumulation)A2B (cAMP Accumulation)A3 (cAMP Inhibition)
EC50 / Emax EC50 / Emax EC50 / Emax EC50 / Emax
This compound TBD / TBDTBD / TBDTBD / TBDTBD / TBD
NECA10 / 100%15 / 100%1,000 / 100%30 / 100%
CGS-21680>10,000 / <10%20 / 100%>10,000 / <10%>10,000 / <10%
2-Cl-IB-MECA500 / 80%>10,000 / <5%>10,000 / <5%2.5 / 100%

TBD: To Be Determined

Table 3: Kinase Inhibition Profile (% Inhibition at 10 µM)

CompoundPKAPKCAKT1ERK1CDK2
This compound TBDTBDTBDTBDTBD
Staurosporine (Broad-spectrum)98%95%92%88%96%
H-89 (PKA selective)92%15%8%5%12%

TBD: To Be Determined

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's specificity.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each adenosine receptor subtype by measuring its ability to displace a known radioligand.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

    • Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]AB-MECA (for A3).

    • This compound.

    • Non-selective antagonists for non-specific binding determination (e.g., XAC for A1/A2A/A2B, MRS1220 for A3).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.

    • Adenosine deaminase (ADA) to remove endogenous adenosine.

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[7]

    • Rapidly filter the reaction mixture through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.[8]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This assay measures the ability of this compound to act as an agonist or antagonist at each adenosine receptor subtype by quantifying changes in intracellular cAMP levels.[6][9]

  • Materials:

    • HEK293 or CHO cells expressing the adenosine receptor of interest.

    • This compound and reference agonists/antagonists.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase for A1/A3 inhibition assays).

  • Procedure for A2A/A2B Receptors (cAMP Accumulation):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Add serial dilutions of this compound or a reference agonist.

    • Incubate at 37°C for 15-30 minutes.

    • Lyse the cells and measure intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Generate a dose-response curve and determine the EC50 and Emax values.

  • Procedure for A1/A3 Receptors (cAMP Inhibition):

    • Follow steps 1 and 2 from the A2A/A2B protocol.

    • Add serial dilutions of this compound or a reference agonist.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.

    • Incubate at 37°C for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration.

    • Generate a dose-response curve and determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.[10]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[11][12][13]

  • Materials:

    • Cells expressing the target protein (e.g., adenosine receptors).

    • This compound.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibody against the target protein.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blotting apparatus.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified time.

    • Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[14]

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

    • Analyze the amount of soluble target protein in the supernatant by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 4: Kinase Inhibition Profiling

Given that many adenosine analogs can interact with the ATP-binding site of kinases, a broad kinase panel screening is essential to evaluate off-target effects.

  • Materials:

    • A panel of purified recombinant kinases.

    • This compound.

    • ATP and appropriate kinase-specific substrates.

    • Assay buffer.

    • A detection system to measure kinase activity (e.g., ADP-Glo, radiometric, or fluorescence-based assays).[15][16]

  • Procedure:

    • In a microplate, combine the kinase, this compound at a fixed concentration (e.g., 10 µM), and the kinase-specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Calculate the percentage of inhibition relative to a vehicle control.

Protocol 5: Transcriptomic and Proteomic Analysis

To obtain an unbiased view of the cellular pathways affected by this compound, transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) analyses should be performed.

  • Procedure:

    • Treat cells with this compound at a relevant concentration (e.g., EC50 from functional assays) for different time points.

    • For transcriptomics, isolate total RNA, prepare sequencing libraries, and perform next-generation sequencing. Analyze the data to identify differentially expressed genes and perform pathway analysis.[17][18]

    • For proteomics, lyse the cells, digest the proteins into peptides, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantify changes in protein abundance and identify post-translational modifications to map the affected signaling networks.

Conclusion

The comprehensive evaluation of this compound's specificity is paramount for its potential development as a therapeutic agent. While direct experimental data is currently lacking, the established methodologies for characterizing adenosine analogs provide a clear path forward. The experimental framework outlined in this guide, from initial binding and functional assays at adenosine receptors to broader off-target screening and global cellular analyses, will enable researchers to build a detailed specificity profile. This profile will be instrumental in understanding the compound's mechanism of action, predicting its in vivo effects, and ultimately determining its therapeutic potential.

References

Independent Verification of N6,N6-Dimethyl-xylo-adenosine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications.[1][2][3] Like other adenosine analogs, it is suggested to act as a smooth muscle vasodilator and may inhibit cancer progression.[1][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of independent verification and detailed experimental data for this specific compound. This guide aims to provide a framework for comparing this compound with other well-characterized adenosine receptor modulators. Due to the limited data on this compound, this document will primarily focus on the established alternatives and provide templates for the inclusion of data on this compound as it becomes available.

Adenosine receptors, which are G protein-coupled receptors, are categorized into four subtypes: A1, A2A, A2B, and A3.[4][5] These receptors are involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in conditions such as cancer, neurodegenerative diseases, inflammation, and cardiovascular disorders.[6][7] Modulation of these receptors by agonists or antagonists can trigger various signaling cascades.[4] For instance, A2A and A2B receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while A1 and A3 receptor activation often has the opposite effect.[8]

This guide will present a comparative analysis of this compound against other adenosine receptor modulators, detail common experimental protocols for their evaluation, and visualize the key signaling pathways involved.

Comparative Analysis of Adenosine Receptor Modulators

The following table summarizes the key characteristics of this compound and selected alternative adenosine receptor modulators. Data for this compound is currently unavailable in peer-reviewed literature and is included as a placeholder for future research.

CompoundTarget Receptor(s)Mechanism of ActionTherapeutic Area(s)Reported IC50/Ki ValuesKey Findings & References
This compound Data not availableAdenosine receptor agonist (presumed)[2]Cardiovascular, CNS, Respiratory (potential)[2]Data not availableIdentified as an adenosine analog.[1][3]
Regadenoson A2A AgonistSelective activation of the A2A adenosine receptor, leading to vasodilation.Myocardial perfusion imaging.Ki (human A2A): 1.3 µMFDA-approved coronary vasodilator.
Preladenant A2A AntagonistBlocks the A2A adenosine receptor, preventing adenosine-mediated immunosuppression.Parkinson's disease, Cancer.[9]Ki (human A2A): 1.1 nMWell-tolerated in clinical trials for Parkinson's disease and explored in oncology.[9]
CF102 (Namodenoson) A3 AgonistSelective agonist for the A3 adenosine receptor, inducing apoptosis in cancer cells.[5]Hepatocellular Carcinoma, NASH.Ki (human A3): 0.66 nMShows anti-inflammatory and anti-cancer properties in clinical trials.[4]
N6-Cyclohexyladenosine (CHA) A1 AgonistPotent and selective agonist for the A1 adenosine receptor.Research tool for studying A1 receptor function.Ki (rat brain): 1.5 nMProtects myelin and induces remyelination in animal models.[10]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. Below are standard protocols for key experiments used to characterize adenosine receptor modulators.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO-K1 or HEK293 cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing the target adenosine receptor are cultured and seeded in assay plates.

  • Compound Treatment:

    • Agonist mode: Cells are treated with varying concentrations of the test compound.

    • Antagonist mode: Cells are pre-incubated with the test compound before stimulation with a known agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Efficacy Studies (Example: Cancer Model)

Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / Agonist (e.g., this compound) A2A_R A2A Receptor Adenosine->A2A_R Activates A1_R A1 Receptor Adenosine->A1_R Activates AC Adenylyl Cyclase A2A_R->AC Stimulates (Gs) A1_R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Immunosuppression) PKA->Response Phosphorylates targets

Caption: General Adenosine Receptor Signaling via A1 and A2A Receptors.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Determine Ki) in_vitro->binding functional cAMP Functional Assay (Determine EC50/IC50) in_vitro->functional in_vivo In Vivo Studies (e.g., Mouse Cancer Model) binding->in_vivo functional->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy & Toxicity (Tumor Growth Inhibition) in_vivo->efficacy clinical Clinical Trials pk_pd->clinical efficacy->clinical end Drug Approval clinical->end

Caption: Standard Drug Discovery and Development Workflow.

Conclusion

While this compound is commercially available for research, the lack of published, peer-reviewed data on its biological activity and therapeutic potential prevents a direct and objective comparison with established adenosine receptor modulators. The information and templates provided in this guide are intended to serve as a resource for researchers to design and report their findings on this compound in a structured and comparative manner. Further independent research is essential to validate its potential and elucidate its mechanism of action. Researchers are encouraged to utilize the outlined experimental protocols to generate the data necessary for a comprehensive evaluation of this compound.

References

Safety Operating Guide

Navigating the Disposal of N6,N6-Dimethyl-xylo-adenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Notice: The disposal of any chemical, including N6,N6-Dimethyl-xylo-adenosine, requires a thorough understanding of its specific hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not publicly available through general searches, an SDS for the closely related compound, N6,N6-Dimethyladenosine, indicates it is not classified as a hazardous substance. However, this does not guarantee the same for this compound. Researchers must consult the SDS provided by their supplier for definitive guidance.

This document provides a general procedural framework for the proper disposal of research chemicals like this compound, based on established laboratory safety guidelines.

Step-by-Step Disposal Protocol

The proper disposal of a laboratory chemical is a systematic process that prioritizes safety and regulatory compliance. The following steps outline the decision-making process for disposing of this compound.

  • Hazard Identification and Assessment :

    • Primary Action : Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your chemical supplier. Pay close attention to Section 13: Disposal Considerations, Section 2: Hazard(s) Identification, and Section 8: Exposure Controls/Personal Protection.

    • If the SDS is unavailable, treat the substance as hazardous and consult your institution's Environmental Health and Safety (EHS) office.[1][2]

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

    • Store waste in a designated, well-ventilated "Satellite Accumulation Area" that is at or near the point of generation.[3]

    • Keep incompatible materials, such as strong acids and bases, segregated to prevent dangerous reactions.

  • Container Selection and Labeling :

    • Use a chemically compatible container with a secure, leak-proof screw-on cap for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • As soon as waste is added to the container, affix a "Hazardous Waste" label.

    • The label must include the full chemical name ("this compound"), the quantity, date of generation, and the principal investigator's name and contact information. Avoid using abbreviations or chemical formulas.

  • Determination of Disposal Route :

    • Based on the SDS and institutional policies, determine the appropriate disposal route. The primary options are typically hazardous waste pickup, drain disposal, or regular trash.

    • Hazardous Waste Pickup : This is the most common and safest method for research chemicals.[1] Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal service.

    • Drain Disposal : This is only permissible for small quantities of non-hazardous, water-soluble substances and is subject to strict local regulations.[1] Do not dispose of chemicals down the drain without explicit approval from EHS.

    • Trash Disposal : Solid, non-hazardous chemical waste may sometimes be disposed of in the regular trash, but it must be in a sealed container.[2] This is generally not recommended for nucleoside analogs without a clear non-hazardous designation.

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.

    • After triple-rinsing and air-drying, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.

Data on Disposal Routes

The appropriate disposal method is contingent on the chemical's properties as defined in its SDS. The following table summarizes general criteria for common laboratory disposal routes.

Disposal RouteCriteriaProhibited Items
Hazardous Waste Pickup The default and required method for most laboratory chemicals, including those that are flammable, corrosive, reactive, toxic, or of unknown hazard.[1][3]Mixed, incompatible wastes in the same container.
Drain Disposal Permitted only for non-hazardous, water-soluble materials in small quantities, with a pH between 5.5 and 10.5, and with explicit EHS approval.[1]Flammable liquids, toxic substances, strong acids/bases, and environmentally harmful chemicals.
Regular Trash Acceptable only for chemicals confirmed to be non-hazardous, non-radioactive, and not a biological hazard, in a securely sealed container.[2]Liquids, hazardous chemicals, and unlabeled containers.

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols for the use of this compound are included.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for determining the proper disposal procedure for a laboratory chemical.

G start Start: Have N6,N6-Dimethyl- xylo-adenosine waste sds Obtain and review the Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous ehs_consult Treat as hazardous and consult Environmental Health & Safety (EHS) sds->ehs_consult SDS Unavailable hazardous_waste Dispose as Hazardous Waste: 1. Segregate waste 2. Use labeled, sealed container 3. Arrange for EHS pickup is_hazardous->hazardous_waste Yes check_local_policy Consult institutional and local policies for non-hazardous waste is_hazardous->check_local_policy No ehs_consult->hazardous_waste end End of Process hazardous_waste->end drain_disposal Permissible for drain disposal? check_local_policy->drain_disposal trash_disposal Permissible for trash disposal? drain_disposal->trash_disposal No dispose_drain Dispose down drain with copious amounts of water drain_disposal->dispose_drain Yes trash_disposal->hazardous_waste No dispose_trash Dispose in sealed container in regular trash trash_disposal->dispose_trash Yes dispose_drain->end dispose_trash->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N6,N6-Dimethyl-xylo-adenosine

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. Since this compound is an adenosine (B11128) analog, it should be handled with care, assuming it may have biological activity.[1][2] For research use only.[3]

Chemical and Physical Properties

A summary of the available quantitative data for this compound and a related compound is provided below.

PropertyValueSource
This compound
Molecular FormulaC12H17N5O4[3]
Molecular Weight295.29[4]
Purity≥95%[3]
N6-Methyl-xylo-adenosine (Related Compound)
Molecular FormulaC11H15N5O4[]
Molecular Weight281.27[]
Boiling Point649.1±65.0°C (Predicted)[]
Density1.85±0.1 g/cm3 (Predicted)[]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety.

Recommended PPE
  • Eye Protection : Wear tightly fitting safety goggles.

  • Hand Protection : Wear chemical-impermeable gloves.

  • Body Protection : Wear a lab coat or other suitable protective clothing.

  • Respiratory Protection : If handling as a powder or if aerosolization is possible, use a certified respirator.

General Hygiene and Safety Practices
  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the handling area.[6]

Operational and Disposal Plans

Proper operational procedures and disposal methods are critical to maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation : Handle the compound in a well-ventilated place, such as a chemical fume hood.[6]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities : Store apart from foodstuff containers or incompatible materials.[6]

Spill Management
  • Personal Precautions : Use personal protective equipment, including chemical-impermeable gloves.[6]

  • Containment : Prevent further spillage or leakage if it is safe to do so.[6] Do not let the chemical enter drains.[6]

  • Cleanup : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[6]

Disposal Plan

As a nucleoside analog, this compound waste should be handled with caution. Since it falls under the category of synthetic nucleic acid molecules, disposal should follow institutional and national guidelines for such materials.

  • Solid Waste :

    • Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled waste container.

    • This waste should be treated as regulated medical waste.

  • Liquid Waste :

    • Solutions containing this compound should be decontaminated before disposal.

    • A common method for decontaminating liquid waste containing nucleic acids is to treat it with a fresh 10% bleach solution for at least 30 minutes.[7]

    • After decontamination, the solution may be disposed of down the sink, provided it complies with local regulations.[7]

  • General Guidance :

    • Discharge into the environment must be avoided.[6]

    • All waste must be decontaminated prior to disposal.[7]

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety precautions.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Well-Ventilated Workspace a->b c Weigh/Measure Compound b->c d Perform Experiment c->d e Decontaminate Workspace d->e f Segregate Waste e->f g Dispose of Waste Properly f->g

Caption: Experimental Workflow Diagram

G Figure 2: Hierarchy of Safety Controls a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) c->d

Caption: Safety Controls Hierarchy

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.